Cryptotanshinone
Beschreibung
This compound has been reported in Salvia miltiorrhiza, Salvia glutinosa, and other organisms with data available.
from Salvia miltiorrhiza
Eigenschaften
IUPAC Name |
(1R)-1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKKJJOMQCNPGB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044072 | |
| Record name | Cryptotanshinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35825-57-1 | |
| Record name | Cryptotanshinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35825-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptotanshinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035825571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptotanshinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15579 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cryptotanshinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRYPTOTANSHINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E9SXT166N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Cryptotanshinone in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptotanshinone (CTS), a natural compound extracted from the root of Salvia miltiorrhiza Bunge, has demonstrated significant anticancer properties across a spectrum of human cancers.[1] Its multifaceted mechanism of action involves the modulation of critical signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms of CTS in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting several key signaling pathways that are often dysregulated in cancer.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial oncoprotein that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] CTS has been identified as a potent STAT3 inhibitor.[1][2][3]
The primary mechanism of STAT3 inhibition by CTS involves the suppression of STAT3 phosphorylation at the Tyr705 residue.[1][2][3][4] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity.[1][4] The downstream consequences of STAT3 inactivation by CTS include the downregulation of key target genes such as cyclin D1, c-Myc, Bcl-2, Bcl-xL, and survivin, leading to decreased cell proliferation and increased apoptosis.[1][4] Computational modeling suggests that CTS may directly bind to the SH2 domain of STAT3, thus preventing its activation.[4]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] CTS has been shown to inhibit this pathway in various cancer cells, including non-small cell lung cancer (NSCLC), bladder cancer, and breast cancer.[5][6][7]
CTS treatment leads to a significant reduction in the protein expression of PI3K and the phosphorylation of Akt and mTOR.[6][7] In some bladder cancer cells, the inhibition of the PI3K/Akt pathway by CTS is mediated by the upregulation of the tumor suppressor PTEN.[7] Downstream of Akt, CTS also inhibits the phosphorylation of GSK-3β.[6] The inhibition of the mTORC1 complex by CTS leads to reduced phosphorylation of its substrates, p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately suppresses protein synthesis and cell proliferation.[8]
Induction of Apoptosis
CTS is a potent inducer of apoptosis in a wide range of cancer cell lines. This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway.
Key molecular events in CTS-induced apoptosis include:
-
Upregulation of pro-apoptotic proteins: CTS increases the expression of Bax.[6]
-
Downregulation of anti-apoptotic proteins: CTS decreases the levels of Bcl-2, Bcl-xL, and survivin.[1][4][6]
-
Alteration of the Bax/Bcl-2 ratio: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[9][10]
-
Activation of caspases: The release of cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3.[6]
-
PARP cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]
Cell Cycle Arrest
CTS has been shown to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can be cell-type dependent.[11]
-
G0/G1 Phase Arrest: In renal cell carcinoma, rhabdomyosarcoma, and DU145 prostate cancer cells, CTS induces arrest at the G0/G1 phase.[1][8] This is associated with the downregulation of cyclin D1 and inhibition of retinoblastoma (Rb) protein phosphorylation.[2][8]
-
G2/M Phase Arrest: In B16 melanoma cells, CTS causes an arrest at the G2/M phase, which is linked to the upregulation of Cdc25c, cyclin A1, and cyclin B1.[11][12]
-
S Phase Arrest: In cholangiocarcinoma cells, CTS has been observed to induce S-phase arrest.[13]
Anti-Metastatic and Anti-Angiogenic Effects
CTS has been shown to inhibit cancer cell migration, invasion, and angiogenesis, which are critical processes in tumor metastasis.
-
Anti-Metastasis: CTS impairs the migration and invasion of hepatocellular carcinoma and melanoma cells by downregulating the expression of proteins associated with metastasis, such as matrix metalloproteinase-9 (MMP-9).[14][15]
-
Anti-Angiogenesis: CTS inhibits the formation of new blood vessels, a process known as angiogenesis. In vitro studies have demonstrated that CTS can inhibit tube formation in lymphatic endothelial cells (LECs).[16][17] This effect is partly attributed to the downregulation of vascular endothelial growth factor receptor 3 (VEGFR-3) and the subsequent inhibition of the ERK1/2 signaling pathway.[16][17]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| DU145 | Prostate Cancer | ~5.2 - 7 | [³H]thymidine, MTT |
| Rh30 | Rhabdomyosarcoma | ~5.1 - 8.5 | MTT, [³H]thymidine |
| B16 | Melanoma | 12.37 | MTT |
| B16BL6 | Melanoma | 8.65 | MTT |
| HeLa | Cervical Cancer | > 25 | Not specified |
| MCF-7 | Breast Cancer | > 25 | Not specified |
| A2780 | Ovarian Cancer | ~10-20 (24h), ~4-8 (48h) | CCK-8 |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration (µM) | Duration (h) | Effect on Cell Cycle | Apoptosis Rate (%) |
| A498 | 2.5 - 5 | 24 | G0/G1 arrest | Not specified |
| B16BL6 | 1 - 25 | 24 | G1 arrest | ~4% at 25 µM |
| B16 | 1 - 25 | 24 | G2/M arrest | Slight increase |
| HCCC-9810 | 10 - 40 | 48 | S phase arrest | Dose-dependent increase |
| RBE | 10 - 40 | 48 | S phase arrest | Dose-dependent increase |
| A2780 | 10 | 24 | G1 arrest | Significant increase |
Table 3: Modulation of Key Proteins by this compound
| Protein | Effect | Cancer Type |
| p-STAT3 (Tyr705) | ↓ | Renal, Prostate |
| Cyclin D1 | ↓ | Renal, Prostate, Rhabdomyosarcoma |
| Bcl-2 | ↓ | Renal, NSCLC, Melanoma |
| Survivin | ↓ | Renal, Prostate |
| Cleaved Caspase-3 | ↑ | Renal, NSCLC |
| Bax | ↑ | NSCLC, Melanoma |
| p-Akt | ↓ | Renal, NSCLC, Bladder |
| p-mTOR | ↓ | Bladder |
| VEGFR-3 | ↓ | Lymphatic Endothelial Cells |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 3x10³ cells per well and incubate overnight to allow for cell attachment.[1]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).[1]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]
-
Incubation: Incubate the plate at 37°C for 2 hours.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate spectrophotometer.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
References
- 1. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from Salviae miltiorrhizae radix inhibits sodium-nitroprusside-induced apoptosis in neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TanshinoneIIA and this compound Protect against Hypoxia-Induced Mitochondrial Apoptosis in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces melanoma cancer cells apoptosis via ROS-mitochondrial apoptotic pathway and impairs cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A Mini-Review of the Anticancer Properties of this compound: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 16. This compound inhibits lymphatic endothelial cell tube formation by suppressing VEGFR-3/ERK and small GTPase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits lymphatic endothelial cell tube formation by suppressing VEGFR-3/ERK and small GTPase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Cryptotanshinone: A Technical Guide to its Biological Activities
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Cryptotanshinone (CPT), a prominent lipophilic diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for a variety of ailments, modern research is now elucidating the molecular mechanisms underpinning its therapeutic effects. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.
Anti-Cancer Activities of this compound
This compound has demonstrated significant anti-neoplastic effects across a range of cancer types by modulating key cellular processes including proliferation, apoptosis, and cell cycle progression. Its multi-targeted approach makes it a promising candidate for further investigation as a standalone or adjuvant cancer therapeutic.
Inhibition of Cancer Cell Proliferation
A primary mechanism of CPT's anti-cancer activity is its ability to inhibit the proliferation of various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of CPT required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Rh30 | Rhabdomyosarcoma | ~5.1 | [1] |
| DU145 | Prostate Cancer | ~3.5 | [1] |
| Hey | Ovarian Cancer | 18.4 | [2] |
| A2780 | Ovarian Cancer | 11.2 | [2] |
| CEM/ADR5000 | Acute Lymphoblastic Leukemia | 5.0 | [3] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.8 | [3] |
| HeLa | Cervical Cancer | >20 | [4] |
| MCF-7 | Breast Cancer | >20 | [4] |
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. For instance, in non-small cell lung cancer (NSCLC) cells, CPT treatment leads to G0/G1 phase cell cycle arrest.[1] This is achieved by downregulating the expression of key cell cycle regulators such as cyclin A, cyclin D, cyclin E, Cdk2, and Cdk4.[1] Furthermore, CPT promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2.[1]
Molecular Mechanisms of Anti-Cancer Activity
The anti-cancer effects of this compound are mediated through the modulation of several critical signaling pathways.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway by decreasing the expression of PI3K and reducing the phosphorylation of Akt and GSK-3β.[1][5] This inhibition ultimately leads to decreased cell proliferation and survival.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of STAT3. It directly inhibits the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation.[2][6] This inhibition prevents STAT3 dimerization and its subsequent translocation to the nucleus, thereby downregulating the expression of its target genes involved in cell survival and proliferation, such as cyclin D1 and survivin.[2][7]
Anti-Inflammatory Activities of this compound
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. This compound exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8][9] It also inhibits the expression of enzymes involved in the inflammatory response, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Molecular Mechanisms of Anti-Inflammatory Activity
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli, this compound inhibits the activation of the NF-κB pathway. It prevents the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[8][10]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This compound has been shown to activate the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress, which is a major contributor to inflammation.[4][11][12]
Neuroprotective Activities of this compound
This compound has emerged as a promising neuroprotective agent due to its ability to cross the blood-brain barrier and modulate pathways involved in neuronal survival and function.
Attenuation of Oxidative Stress and Neuronal Apoptosis
In models of neuronal injury, such as oxygen-glucose deprivation/reoxygenation (OGD/R), this compound has been shown to improve cell viability and reduce neuronal apoptosis.[13] It alleviates oxidative stress by reducing the levels of reactive oxygen species (ROS).[14] For instance, in a C. elegans model of Alzheimer's disease, CPT treatment at 2, 10, and 20 µM reduced ROS levels by 13%, 17%, and 18%, respectively.[14]
Modulation of Neuroprotective Signaling
The neuroprotective effects of this compound are linked to its ability to activate pro-survival signaling pathways. It has been shown to activate the PI3K/Akt pathway in neuronal cells, which is known to promote cell survival and inhibit apoptosis.[13] Furthermore, its activation of the Nrf2 pathway, as discussed in the anti-inflammatory section, also contributes significantly to its neuroprotective capacity by mitigating oxidative damage in neurons.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction of this compound from Salvia miltiorrhiza
A common method for extracting this compound and other tanshinones from the dried roots of Salvia miltiorrhiza is ethanol extraction.
Protocol:
-
Grind the dried roots of Salvia miltiorrhiza into a fine powder.
-
Suspend the powder in 95% ethanol (e.g., 200 g of powder in 2 L of ethanol).[1]
-
Extract the mixture using a high-power blender for approximately 10 minutes.[1]
-
Filter the supernatant through a Whatman #4 filter paper to remove solid plant material.[1]
-
Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
Lyophilize the resulting aqueous solution to obtain a dry powder extract.[1]
Another effective method is supercritical CO2 extraction, which can be optimized for higher yields.
Optimized Supercritical CO2 Extraction Conditions:
-
Extraction Pressure: 30 MPa
-
Extraction Temperature: 40°C
-
Separation Pressure (Kettle I): 6 MPa
-
Separation Temperature (Kettle I): 50°C
-
Entrainer (Ethanol) Amount: 10%
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][16]
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect phosphorylated proteins.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein and a loading control like GAPDH or β-actin.
Conclusion
This compound exhibits a remarkable range of biological activities, with its anti-cancer, anti-inflammatory, and neuroprotective effects being particularly well-documented. Its ability to modulate multiple key signaling pathways, including PI3K/Akt/mTOR, STAT3, NF-κB, and Nrf2, underscores its therapeutic potential for a variety of complex diseases. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this promising natural compound. Future in-vivo studies and clinical trials are warranted to fully translate the preclinical findings of this compound into effective therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. This compound from the Salvia miltiorrhiza Bunge Attenuates Ethanol-Induced Liver Injury by Activation of AMPK/SIRT1 and Nrf2 Signaling Pathways | MDPI [mdpi.com]
- 5. This compound Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway [jcancer.org]
- 6. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits oxidized LDL-induced adhesion molecule expression via ROS dependent NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates hemorrhagic shock-induced liver injury via activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Oxygen-Glucose Deprivation/ Recovery-Induced Injury in an in vitro Model of Neurovascular Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotective Effects of this compound in a Direct Reprogramming Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cryptotanshinone's Therapeutic Potential in Neurological Disorders: A Deep Dive into Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cryptotanshinone (CTS), a primary lipophilic compound isolated from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic agent for a spectrum of neurological diseases.[1][2][3] Its neuroprotective effects are attributed to its ability to modulate multiple signaling pathways implicated in the pathogenesis of conditions such as stroke, Alzheimer's disease, and Parkinson's disease. This whitepaper provides a comprehensive overview of the core signaling pathways influenced by this compound, supported by quantitative data and detailed experimental methodologies, to guide further research and drug development.
Core Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by targeting key cellular pathways involved in oxidative stress, inflammation, apoptosis, and neuronal survival.
Nrf2/HO-1 Pathway: Combating Oxidative Stress
A recurring mechanism of this compound's neuroprotection across various neurological disease models is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][5][6] This pathway is a critical cellular defense mechanism against oxidative stress.
In models of Parkinson's disease, this compound has been shown to upregulate the mRNA expression of Nrf2 and promote its translocation to the nucleus.[7] This activation leads to the increased expression of downstream antioxidant enzymes.[7] Similarly, in hippocampal neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic stroke, this compound treatment significantly enhanced the nuclear translocation of Nrf2 and the expression of HO-1.[8][9][10] The anti-inflammatory action of this compound in microglial cells is also mediated through the activation of the Nrf2/HO-1 pathway, which is regulated by the PI3K/Akt signaling pathway.[5][6]
PI3K/Akt Pathway: Promoting Cell Survival
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for cell survival and proliferation. This compound has been shown to modulate this pathway in different neurological contexts. In a rat model of cerebral stroke, this compound exhibited a protective effect through the inhibition of the PI3K/Akt-eNOS signaling pathway.[11] Conversely, in a model of Alzheimer's disease, this compound was found to attenuate amyloid-β(42)-induced tau phosphorylation by regulating the PI3K/Akt/GSK3β pathway.[4] Furthermore, the activation of the Nrf2/HO-1 pathway by this compound in microglial cells is dependent on the PI3K/Akt signaling pathway.[6][12] Recent studies also suggest that this compound alleviates cerebral ischemia-reperfusion injury by regulating ferroptosis through the PI3K/AKT/Nrf2 pathway.[13]
STAT Pathway: Regulating Inflammation and Apoptosis
The Signal Transducer and Activator of Transcription (STAT) family of proteins plays a critical role in cytokine signaling and has been implicated in neuroinflammation. This compound has been shown to inhibit the STAT3 signaling pathway, which contributes to its therapeutic effects.[1] For instance, in a model of Parkinson's disease, this compound ameliorates MPP+-induced oxidative stress and apoptosis by inhibiting the expression of STAT3.[14] In the context of ischemic stroke, this compound has been found to regulate STAT5, leading to an increase in the production of CD4+CD25+FOXP3+ Treg cells, which are beneficial in stroke-induced immunosuppression.[1][15]
MAPK Pathway: A Role in Neuronal Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38 MAPK, are involved in regulating neuronal survival and apoptosis. In an in vitro model of a neurovascular unit, pre-treatment with this compound resulted in decreased phosphorylation of ERK1/2, JNK, and p38 MAPK, suggesting that the MAPK signaling pathways are involved in its neuroprotective effects.[2] this compound also effectively blocks the activation of ERK1/2 and JNK MAPK pathways induced by sodium nitroprusside in neuronal cells.[16]
NF-κB Pathway: Attenuating Neuroinflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to attenuate the inflammatory response of microglial cells by increasing the levels of NF-κB protein.[5] It also effectively blocks sodium-nitroprusside-induced activation of NF-κB in neuronal cells.[16]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound in neurological disease models.
| Parameter | Model System | Treatment | Result | Reference |
| IC50 of CD4+ cell damage | MCAO rat model | This compound | 485.1 µg/mL | [1] |
| EC50 | MCAO rat model | This compound | 485.1 µg/mL | [1] |
| Apoptotic Neurons | OGD/R-injured NVU model | 2.5 µM this compound | Decrease to 45.00 ± 4.44% | [2] |
| Apoptotic Neurons | OGD/R-injured NVU model | 5.0 µM this compound | Decrease to 39.33 ± 2.78% | [2] |
| ROS Reduction | C. elegans AD model | 2 µM this compound | 13% reduction | [17] |
| ROS Reduction | C. elegans AD model | 10 µM this compound | 17% reduction | [17] |
| ROS Reduction | C. elegans AD model | 20 µM this compound | 18% reduction | [17] |
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model for Ischemic Stroke
This model is widely used to mimic ischemic stroke in humans.
Methodology:
-
Animal Model : Male Sprague-Dawley rats (200 ± 20 g) are used.[1]
-
Anesthesia : Rats are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital.
-
Surgical Procedure : A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion : The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion.
-
Treatment : this compound (e.g., 15 mg/kg) is administered, often via intragastric gavage, at a specified time point relative to the MCAO procedure.[1]
-
Outcome Measures : Neurological deficit scores, infarct volume (assessed by TTC staining), and molecular analyses (e.g., Western blotting for signaling proteins) are performed at the end of the experiment.[13]
Western Blotting for Protein Expression Analysis
Western blotting is a standard technique to quantify the expression levels of specific proteins.
Methodology:
-
Tissue/Cell Lysis : Brain tissue or cultured cells are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, Nrf2).
-
Secondary Antibody Incubation : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The protein bands are visualized using a chemiluminescent substrate and imaged.
-
Quantification : The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Protein Localization
Immunofluorescence is used to visualize the subcellular localization of proteins.
Methodology:
-
Cell/Tissue Preparation : Cells are grown on coverslips or tissue sections are mounted on slides.
-
Fixation and Permeabilization : The samples are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular proteins.
-
Blocking : Non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation : The samples are incubated with a primary antibody against the target protein.
-
Secondary Antibody Incubation : The samples are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining : The nuclei are often counterstained with a fluorescent dye (e.g., DAPI).
-
Imaging : The samples are mounted and visualized using a fluorescence microscope.
Conclusion
This compound demonstrates significant therapeutic potential for a range of neurological diseases by modulating multiple, interconnected signaling pathways. Its ability to combat oxidative stress through the Nrf2/HO-1 pathway, promote cell survival via the PI3K/Akt pathway, and regulate inflammation and apoptosis through the STAT, MAPK, and NF-κB pathways underscores its multifaceted neuroprotective properties. The quantitative data and experimental protocols provided in this whitepaper offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound for the treatment of debilitating neurological disorders. Further research focusing on clinical trials and optimizing its bioavailability is warranted to translate these promising preclinical findings into effective therapies.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Attenuates Oxygen-Glucose Deprivation/ Recovery-Induced Injury in an in vitro Model of Neurovascular Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of this compound in a Direct Reprogramming Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. This compound exhibits therapeutical effects on cerebral stroke through the PI3K/AKT‑eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway [frontiersin.org]
- 13. This compound alleviates cerebral ischemia reperfusion injury by regulating ferroptosis through the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound ameliorates MPP<sup>+</sup>-induced oxidative stress and apoptosis of SH-SY5Y neuroblastoma cells: the role of STAT3 in Parkinson’s disease - ProQuest [proquest.com]
- 15. This compound possesses therapeutic effects on ischaemic stroke through regulating STAT5 in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound from Salviae miltiorrhizae radix inhibits sodium-nitroprusside-induced apoptosis in neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Cryptotanshinone: A Physicochemical and Pharmacological Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cryptotanshinone (CTS), a prominent lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and methodologies essential for its development as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, presenting key information in a structured and actionable format to support further investigation and application in drug design.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key physicochemical parameters of this compound are summarized in the tables below.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀O₃ | [1][2] |
| Molecular Weight | 296.36 g/mol | [3][4] |
| pKa | 4.9 | [1][5] |
| Melting Point | 182-192 °C | [4][6] |
| Appearance | Orange-brown powder/needle-like crystals | [1][4] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | 0.00976 mg/mL (~9.76 µg/mL) | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., ≥5 mg/mL) | [3][7] |
| Methanol | Soluble | [1][4] |
| Ethanol | Soluble | [4][8] |
| Chloroform | Soluble | [1][4] |
| Ether | Soluble | [1][4] |
Lipophilicity and Pharmacokinetic Parameters
| Parameter | Value | Species | Source(s) |
| LogP (Octanol/Water) | 3.44, 3.8, 4.13 | N/A | [1][2] |
| Oral Bioavailability | Low (~2.1% in rats) | Rat | [9] |
| Cmax (Oral, 100 mg/kg) | 0.305 µM | Rat | [9] |
| Tmax (Oral, 100 mg/kg) | 5.19 h | Rat | [9] |
| AUC (Oral, 100 mg/kg) | Varies, indicative of low exposure | Rat | [4][9] |
| Half-life (t½) (IV) | ~65 min (elimination) | Pig | [7] |
In Vitro Anti-Cancer Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |
| DU145 | Prostate Cancer | 3.5 | [1] |
| Rh30 | Rhabdomyosarcoma | 5.1 | [1] |
| Hey | Ovarian Cancer | 18.4 | [2] |
| A2780 | Ovarian Cancer | 11.2, 8.49 (48h) | [2][10] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.8 | [3] |
| CEM/ADR5000 | Acute Lymphoblastic Leukemia | 5.0 | [3] |
| HeLa | Cervical Cancer | >25 | [5] |
| MCF-7 | Breast Cancer | >25 | [5] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and extension of research findings. This section outlines the protocols for determining key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11]
Materials:
-
This compound (solid powder)
-
Purified water (e.g., Milli-Q or equivalent)
-
Buffer solutions of desired pH
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid ensures that a saturated solution is formed.
-
Add a known volume of the aqueous medium (e.g., purified water or buffer) to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve with known concentrations of this compound to determine the concentration of the saturated solution.
Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)
The shake-flask method is the most reliable technique for measuring the LogP of a compound.[1][3]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass test tubes or vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate overnight.
-
Dissolve a known amount of this compound in either the n-octanol or water phase.
-
Add a known volume of the second phase to the first. The volume ratio is typically 1:1, but can be adjusted for highly lipophilic or hydrophilic compounds.
-
Cap the tube/vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP value is the base-10 logarithm of the partition coefficient.
Mandatory Visualizations
Experimental Workflow for Physicochemical Property Determination
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate the key interactions of CTS within these pathways.
This compound is a known inhibitor of the STAT3 signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.[12][13]
The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer and other diseases. This compound has been shown to inhibit this pathway.[6][14]
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. This compound differentially modulates MAPK signaling components.
References
- 1. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of this compound on acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics and tissue distribution of this compound, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of Caffeic Acid, Ferulic Acid, Formononetin, this compound, and Tanshinone IIA after Oral Administration of Naoxintong Capsule in Rat by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, this compound and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cryptotanshinone: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptotanshinone, a key bioactive constituent of the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a comparative analysis of various extraction and purification methodologies. Detailed experimental protocols for conventional and modern techniques are outlined to facilitate reproducible research. Furthermore, this document elucidates the principal signaling pathways modulated by this compound, offering insights into its therapeutic potential. Quantitative data is systematically presented in tabular format for straightforward comparison, and complex experimental workflows and biological pathways are visualized through diagrams to enhance comprehension.
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen, has a long-standing history in traditional Chinese medicine for the treatment of cardiovascular, cerebrovascular, and other diseases.[1] The therapeutic efficacy of this plant is attributed to a rich composition of bioactive compounds, broadly categorized into hydrophilic salvianolic acids and lipophilic tanshinones.[2] Among the latter, this compound stands out as a major diterpenoid with a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1]
The journey from the crude plant material to the isolation of pure this compound involves a series of meticulous extraction and purification steps. The choice of methodology significantly impacts the yield, purity, and ultimately, the economic viability of its production for research and potential pharmaceutical applications. This guide aims to provide a comprehensive resource for researchers by detailing and comparing various isolation techniques and exploring the molecular mechanisms underlying its biological activity.
Extraction Methodologies: A Comparative Analysis
The extraction of this compound from the dried roots of Salvia miltiorrhiza is the initial and critical step in its isolation. Various techniques, ranging from traditional solvent-based methods to more advanced approaches, have been developed and optimized. The selection of an appropriate extraction method depends on factors such as efficiency, cost, environmental impact, and the scale of operation.
Conventional Solvent Extraction
Conventional solvent extraction methods, including maceration and reflux, are widely used due to their simplicity and cost-effectiveness. These methods involve the use of organic solvents to dissolve the target compounds from the plant matrix.
Table 1: Comparison of Conventional Solvent Extraction Parameters for this compound
| Parameter | Maceration (Dipping Extraction) | Reflux Extraction |
| Solvent | Methanol | 95% Ethanol[3] |
| Solid-to-Solvent Ratio | 1:100 (g/mL)[4] | 1:5 (g/mL)[3] |
| Extraction Time | 9 hours[4] | 2 hours[3] |
| Temperature | Room Temperature[4] | Boiling point of the solvent[3] |
| Yield (this compound) | 0.15 mg/g[4] | Not explicitly stated for this compound alone |
Advanced Extraction Techniques
To enhance extraction efficiency and reduce solvent consumption and extraction time, several advanced techniques have been employed for the isolation of this compound.
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, thereby facilitating the release of intracellular contents and enhancing mass transfer.
Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. This method significantly reduces extraction time and solvent volume.[5][6]
Supercritical fluid extraction, primarily using carbon dioxide (CO2), offers a green and efficient alternative to conventional solvent extraction. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[7][8]
Table 2: Comparison of Advanced Extraction Techniques for this compound
| Extraction Method | Solvent/Co-solvent | Solid-to-Solvent Ratio | Time | Temperature | Pressure | Yield (this compound) | Purity |
| Ultrasound-Assisted Extraction (UAE) | 60% Aqueous Ethanol[3] | 1:25 (g/mL)[3] | 20 min[4] | Room Temperature[3] | N/A | ~0.15 mg/g[4] | Not specified |
| Microwave-Assisted Extraction (MAE) | 95% Ethanol[5][6] | 10:1 (mL/g)[5][6] | 2 min[5][6] | Not specified | Not specified | 0.23%[5][6] | Not specified |
| Supercritical Fluid Extraction (SFE) | CO2 with 95% Ethanol co-solvent[7] | Not specified | Not specified | 45°C[7] | 20 MPa[7] | Not explicitly stated | Not specified |
Purification Techniques
Following extraction, the crude extract containing a mixture of compounds undergoes purification to isolate this compound. Chromatographic techniques are the cornerstone of this process.
Silica Gel Column Chromatography
Silica gel column chromatography is a fundamental and widely used method for the separation of compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents is used to elute the compounds.
High-Speed Counter-Current Chromatography (HSCCC)
High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample. It is particularly effective for the separation and purification of natural products.
Table 3: Purification of this compound using Chromatographic Methods
| Purification Method | Stationary Phase/Solvent System | Sample Load | Recovery (this compound) | Purity (this compound) |
| Silica Gel Column Chromatography | Silica gel; n-hexane/EtOAc gradient | 285 g crude extract | 520 mg | Not specified |
| High-Speed Counter-Current Chromatography (HSCCC) | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v)[9][10] | 400 mg crude extract[9][10] | 26.3 mg[9][10] | 99.0%[9][10] |
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of this compound.
Protocol for Conventional Solvent (Reflux) Extraction
-
Preparation: Weigh 100 g of dried, powdered Salvia miltiorrhiza root and place it into a 1 L round-bottom flask.[3]
-
Extraction: Add 500 mL of 95% ethanol to the flask.[3]
-
Reflux: Set up a reflux apparatus and heat the mixture to boiling using a heating mantle. Maintain the reflux for 2 hours.[3]
-
Filtration: Allow the mixture to cool to room temperature and filter the extract through filter paper to separate the solid plant material.[3]
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.[3]
Protocol for Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Place a known amount of powdered Salvia miltiorrhiza root into the extraction vessel.
-
Solvent Addition: Add 95% (v/v) ethanol at a liquid/solid ratio of 10:1 (mL/g).[5][6]
-
Microwave Irradiation: Subject the mixture to microwave irradiation for 2 minutes.[5][6]
-
Filtration and Analysis: After extraction, filter the solution and analyze the extract using HPLC.[5]
Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a glass column. Allow the silica gel to settle, ensuring an evenly packed column without air bubbles.[11][12]
-
Sample Loading: Dissolve the crude extract in a minimum amount of a suitable solvent and load it onto the top of the silica gel column.[13]
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Protocol for High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system, for example, light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v).[9][10] Equilibrate the solvent mixture in a separatory funnel and separate the two phases.
-
Column Preparation: Fill the HSCCC column with the stationary phase (upper phase).
-
Sample Injection: Dissolve the crude extract in a small volume of the solvent mixture and inject it into the column.
-
Elution: Pump the mobile phase (lower phase) through the column at a specific flow rate while the column is rotating at a high speed.[9][10]
-
Fraction Collection and Analysis: Collect the effluent in fractions and analyze them by HPLC to identify the fractions containing pure this compound.[9][10]
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Caption: Major signaling pathways modulated by this compound.
Conclusion
This compound represents a promising natural product with significant therapeutic potential. The successful isolation of high-purity this compound is paramount for advancing its research and development. This technical guide has provided a comprehensive overview of various extraction and purification techniques, offering detailed protocols and comparative data to aid researchers in selecting the most appropriate methods for their specific needs. The elucidation of the signaling pathways modulated by this compound further underscores its potential as a multi-target therapeutic agent. Continued research into optimizing isolation processes and further exploring its pharmacological mechanisms will be crucial for unlocking the full clinical potential of this valuable compound.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Microwave-assisted extraction of tanshinones from Salvia miltiorrhiza bunge with analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Study on uniform-design for optimizing supercritical-CO2 fluid extraction technique of tanshinones in radix salviae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgchemboulder.com [orgchemboulder.com]
Cryptotanshinone's Therapeutic Targets in Cardiovascular Disease: A Technical Guide
Introduction
Cryptotanshinone (CTS), a primary lipophilic diterpenoid quinone extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific attention for its multifaceted pharmacological effects.[1] Traditionally used in Asian medicine for treating various ailments, modern research increasingly substantiates its therapeutic potential in cardiovascular diseases (CVDs).[1][2] This technical guide provides an in-depth analysis of the molecular targets and signaling pathways modulated by this compound in the context of prevalent cardiovascular pathologies, including atherosclerosis, myocardial ischemia-reperfusion injury, and cardiac hypertrophy. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular interactions.
Therapeutic Targets in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease initiated by endothelial dysfunction and characterized by plaque formation within arterial walls.[3] CTS exerts potent anti-atherosclerotic effects by targeting endothelial cell activation, vascular smooth muscle cell (VSMC) function, and inflammatory processes.[2][4]
Inhibition of Endothelial Dysfunction and Inflammation
CTS protects the vascular endothelium by mitigating inflammatory responses and oxidative stress, which are critical early events in atherogenesis.[2][3] A primary trigger, oxidized low-density lipoprotein (oxLDL), induces the expression of adhesion molecules on endothelial cells, facilitating monocyte adhesion and infiltration.[5] CTS has been shown to counteract these effects through multiple pathways.
-
NF-κB Signaling: CTS significantly inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[2][5][6] It prevents the phosphorylation of IKKβ and IκBα, thereby blocking the nuclear translocation of the p65 subunit.[5][6] This suppression leads to a downstream reduction in the expression of key adhesion molecules like intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin.[5][6]
-
ROS Generation: CTS curtails the production of reactive oxygen species (ROS) induced by stimuli such as oxLDL and TNF-α.[2][7] This anti-oxidative effect is partly mediated by inhibiting NADPH oxidase subunit 4 (NOX4).[2] By reducing ROS, CTS protects endothelial nitric oxide synthase (eNOS) activity, restoring nitric oxide (NO) bioavailability, which is crucial for maintaining endothelial function.[3][6]
-
LOX-1 Receptor: CTS downregulates the expression of the lectin-like oxidized LDL receptor-1 (LOX-1) at both mRNA and protein levels.[2] LOX-1 is a key scavenger receptor that mediates the uptake of oxLDL by endothelial cells, and its inhibition by CTS is a critical mechanism in preventing the initiation of atherosclerotic lesions.[2]
Modulation of Vascular Smooth Muscle Cells (VSMCs)
CTS also regulates the function of VSMCs, which contribute to plaque progression through proliferation, migration, and phenotypic switching.[4][7] It has been shown to inhibit TNF-α-induced invasion of human aortic smooth muscle cells by suppressing the expression of matrix metallopeptidase 9 (MMP-9).[1] This effect is linked to the inhibition of Erk1/2, p38, and JNK signaling pathways, which downregulates the transcriptional activities of AP-1 and NF-κB.[1] Furthermore, CTS can activate Nrf2 target genes, which prevents NLRP3 inflammasome activation and pyroptosis, thereby preserving the contractile phenotype of VSMCs.[7]
Therapeutic Targets in Myocardial Ischemia/Reperfusion (I/R) Injury
Myocardial I/R injury is a complex pathological process involving oxidative stress, inflammation, and apoptosis.[8] CTS confers significant cardioprotection by targeting these interconnected pathways.
Attenuation of Apoptosis
CTS effectively inhibits cardiomyocyte apoptosis induced by I/R, a key contributor to myocardial damage.[9][10]
-
MAPK Pathway: CTS upregulates the expression of Mitogen-Activated Protein Kinase 3 (MAPK3), which in turn suppresses the cleavage of caspase-3 and subsequent apoptosis.[8][10] Inhibition of the MAPK pathway reverses the anti-apoptotic effects of CTS.[10][11]
-
JAK/STAT Pathway: CTS activates the JAK1/STAT3 signaling pathway.[9] This activation enhances the expression of the anti-apoptotic protein Bcl-2 and mitigates endoplasmic reticulum (ER) stress-dependent apoptosis by repressing markers like caspase-12, CHOP, and GRP78.[9]
-
Akt/GSK-3β Pathway: In doxorubicin-induced cardiotoxicity, a model with overlapping pathways to I/R injury, CTS was found to suppress oxidative stress and apoptosis via the Akt-GSK-3β-mPTP signaling pathway.[9][12]
References
- 1. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally bioactive herbal compound from Danshen, attenuates atherosclerosis in apolipoprotein E‐deficient mice: role of lectin‐like oxidized LDL receptor‐1 (LOX‐1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits TNF-α-induced early atherogenic events in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone I, tanshinone IIA, and this compound: key bioactive components modulating vascular smooth muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits oxidized LDL-induced adhesion molecule expression via ROS dependent NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits oxidized LDL-induced adhesion molecule expression via ROS dependent NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone I, tanshinone IIA, and this compound: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. This compound alleviates myocardial ischemia and reperfusion injury in rats to mitigate ER stress-dependent apoptosis by modulating the JAK1/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Ischemia/Reperfusion-induced Apoptosis in Myocardium by Upregulating MAPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Ameliorates Doxorubicin-Induced Cardiotoxicity by Targeting Akt-GSK-3β-mPTP Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cryptotanshinone: A Technical Guide to Its Inhibition of the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that, when constitutively activated, plays a pivotal role in the pathogenesis of numerous human cancers and inflammatory diseases. Its involvement in cell proliferation, survival, angiogenesis, and immune evasion has established it as a high-priority target for therapeutic intervention.[1][2] Cryptotanshinone (CPT), a natural quinoid diterpene extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has emerged as a potent inhibitor of the STAT3 signaling pathway.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound inhibits STAT3 signaling, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated pathways and workflows.
The STAT3 Signaling Pathway and Its Role in Disease
The STAT3 protein is a member of the STAT family of transcription factors that transduces signals from cytokines and growth factors from the cell membrane to the nucleus.[5] In a canonical signaling cascade, the binding of ligands like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF) to their respective receptors triggers the activation of associated Janus kinases (JAKs) or other kinases like c-Src.[6][7] These kinases then phosphorylate STAT3 at a critical tyrosine residue, Tyr705.[5] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate from the cytoplasm into the nucleus.[5][8] Once in the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[8]
These target genes are crucial for various cellular processes, and their dysregulation is a hallmark of cancer. STAT3-regulated genes include those involved in:
The constitutive activation of this pathway, often observed in cancer cells, leads to uncontrolled proliferation and resistance to apoptosis, making STAT3 a compelling target for anticancer drug development.[1][9]
Figure 1: Canonical STAT3 Signaling Pathway.
Mechanism of STAT3 Inhibition by this compound
This compound has been identified as a direct inhibitor of STAT3 activity.[1][3] Its primary mechanism involves the significant and rapid inhibition of STAT3 phosphorylation at the Tyr705 residue, while having little to no effect on Ser727 phosphorylation or the phosphorylation of other STAT family members like STAT1 and STAT5.[7][10] This targeted inhibition prevents the subsequent steps of STAT3 activation.
The precise upstream mechanism of CPT's action has been explored through multiple studies.
-
Direct Binding to STAT3: A prominent hypothesis suggests that CPT acts in a JAK2-independent manner.[1][9] Computational modeling and experimental evidence indicate that CPT may directly bind to the SH2 domain of the STAT3 protein.[1][9][11] The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers. By binding to this domain, CPT sterically hinders the formation of STAT3 dimers, a critical step for nuclear translocation and DNA binding.[1][8][11]
-
Inhibition of Upstream Kinases: Some studies have shown that CPT can inhibit the phosphorylation of JAK2, an upstream kinase responsible for STAT3 activation.[6][10] However, the inhibition of STAT3 phosphorylation by CPT often occurs much more rapidly (within 30 minutes) than the inhibition of JAK2 phosphorylation (observed at 24 hours), suggesting that JAK2 inhibition might be a secondary, downstream effect of prolonged CPT treatment rather than the primary mechanism.[9][10] CPT does not appear to affect the phosphorylation of other upstream kinases like c-Src or EGFR.[10]
By blocking Tyr705 phosphorylation and subsequent dimerization, CPT effectively halts the entire signaling cascade.[1][10] This leads to a marked reduction in the nuclear translocation of STAT3 and a decrease in the transcription of its downstream target genes.[3][11] The consequences at the cellular level are significant:
-
Inhibition of Proliferation & Cell Cycle Arrest: Downregulation of proteins like Cyclin D1 and c-Myc leads to cell cycle arrest, typically in the G0/G1 phase.[3][10]
-
Induction of Apoptosis: Suppression of anti-apoptotic proteins such as Bcl-xL, Bcl-2, Mcl-1, and Survivin sensitizes cancer cells to apoptosis.[3][7][8][9] This is often accompanied by an increase in the levels of cleaved Caspase-3.[3]
Figure 2: Mechanism of STAT3 Inhibition by this compound.
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from the literature.
Table 1: Inhibitory Concentrations (IC50/GI50) of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
|---|---|---|---|---|
| DU145 | Prostate Cancer | Cell Proliferation (GI50) | 7 | [10] |
| DU145 | Prostate Cancer | Cell Proliferation (IC50) | 3.5 | [12] |
| Rh30 | Rhabdomyosarcoma | Cell Proliferation (IC50) | 5.1 | [12] |
| EC109 | Esophageal Squamous-Cell Carcinoma | Cell Proliferation (IC50, 72h) | 2.57 | [13] |
| CAES17 | Esophageal Squamous-Cell Carcinoma | Cell Proliferation (IC50, 72h) | 10.07 | [13] |
| - | Cell-free Assay | STAT3 Inhibition (IC50) | 4.6 |[10] |
Table 2: Effective Concentrations of this compound in Mechanistic Studies
| Cell Line | Concentration(s) (µM) | Duration | Observed Effect(s) | Citation(s) |
|---|---|---|---|---|
| DU145 | 7 | 30 min | Inhibition of STAT3 Tyr705 phosphorylation. | [9] |
| DU145 | 7 | 24 h | Inhibition of JAK2 phosphorylation. | [9] |
| K562 | 10, 20 | 24 h | Dose-dependent reduction in p-STAT3 levels. | [6][14] |
| K562 | 20 | 24 h | Increased apoptotic cell population to 18.01%. | [6] |
| SGC7901, MKN45, HGC27 | 15 | 15-30 min | Decreased levels of p-STAT3 (Tyr705). | [7] |
| HGC27 | 15 | 4 h (pre-treatment) | Abolished IL-6-induced STAT3 phosphorylation. |[7] |
Key Experimental Protocols
Reproducing and building upon existing research requires robust and detailed methodologies. The following sections outline standard protocols for assays used to investigate the effects of this compound on the STAT3 pathway.
Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3
This technique is essential for determining the phosphorylation status and total protein levels of STAT3.[5][15]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points. For positive control, stimulate a set of cells with a known STAT3 activator like IL-6.[16]
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.[16]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method, such as the Bio-Rad Protein Assay.[5]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16][17]
-
Immunoblotting:
-
Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[5][16]
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[16]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16][17]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴–1x10⁵ cells/well and incubate overnight.[20]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted into serum-free media) to each well to a final concentration of 0.5 mg/mL.[19][21]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[18][20]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization. Measure the absorbance of the colored solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[18][19] The intensity of the purple color is directly proportional to the number of viable cells.
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[10]
-
Transfection: Transiently transfect cells (e.g., HCT-116) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple STAT3-binding elements. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with various concentrations of this compound for a specified period, such as 24 hours.[10]
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in normalized luciferase activity indicates inhibition of STAT3 transcriptional function.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. Apoptosis Induced by Tanshinone IIA and this compound Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transducer and activators of transcription 3 regulates this compound-induced apoptosis in human mucoepidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits constitutive signal transducer and activator of transcription 3 function through blocking the dimerization in DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
In Vitro Anti-inflammatory Effects of Cryptotanshinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cryptotanshinone (CPT), a primary lipophilic constituent isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific attention for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of CPT, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.
Quantitative Efficacy of this compound
This compound has been demonstrated to inhibit the production of key pro-inflammatory mediators in various in vitro models. The following tables summarize the quantitative data from multiple studies, providing a comparative look at its efficacy.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Cell Line | Inflammatory Stimulus | Mediator | Method | CPT Concentration | Outcome | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Griess Assay | 2-8 µM | Dose-dependent inhibition | [1][2] |
| RAW264.7 Macrophages | LPS | Tumor Necrosis Factor-α (TNF-α) | ELISA | 2-8 µM | Significant, dose-dependent reduction | [1][2] |
| RAW264.7 Macrophages | LPS | Interleukin-6 (IL-6) | ELISA | 2-8 µM | Significant, dose-dependent reduction | [1][2] |
| BV-2 Microglial Cells | LPS | Nitric Oxide (NO) | Griess Assay | 1, 5, 10 µM | Dose-dependent inhibition | [4] |
| BV-2 Microglial Cells | LPS | TNF-α (mRNA) | RT-PCR | 1, 5, 10 µM | Dose-dependent downregulation | [4] |
| BV-2 Microglial Cells | LPS | IL-6 (mRNA) | RT-PCR | 1, 5, 10 µM | Dose-dependent downregulation | [4] |
| BV-2 Microglial Cells | LPS | Interleukin-1β (IL-1β) (mRNA) | RT-PCR | 1, 5, 10 µM | Dose-dependent downregulation | [4] |
| THP-1 Macrophages | LPS | TNF-α, IL-1β, IL-8 | ELISA, qRT-PCR | 5 µM | Significant inhibition of protein and mRNA expression | [5] |
| A549 Cells (microsomal fraction) | Interleukin-1β (IL-1β) | mPGES-1 | Cell-free assay | IC50 = 1.9 ± 0.4 µM | Potent inhibition | [6][7] |
| Cell-free | Not Applicable | 5-Lipoxygenase (5-LO) | Cell-free assay | IC50 = 7.1 µM | Direct inhibition | [6][7] |
Table 2: Effects of this compound on Inflammatory Enzyme Expression
| Cell Line | Inflammatory Stimulus | Target Enzyme | Method | CPT Concentration | Outcome | Reference |
| RAW264.7 Macrophages | LPS | Inducible Nitric Oxide Synthase (iNOS) | Western Blot | 2-8 µM | Concentration-dependent inhibition | [1][2] |
| RAW264.7 Macrophages | LPS | Cyclooxygenase-2 (COX-2) | Western Blot | 2-8 µM | Concentration-dependent inhibition | [1][2] |
| BV-2 Microglial Cells | LPS | Inducible Nitric Oxide Synthase (iNOS) | Not Specified | 1, 5, 10 µM | Attenuated expression | [4] |
| BV-2 Microglial Cells | LPS | Cyclooxygenase-2 (COX-2) | Not Specified | 1, 5, 10 µM | Attenuated expression | [4] |
Core Signaling Pathways Modulated by this compound
In vitro studies have elucidated several key signaling pathways through which this compound exerts its anti-inflammatory effects. CPT primarily targets upstream activators and downstream effectors within the NF-κB, MAPK, and PI3K/Akt signaling cascades. Furthermore, it demonstrates specific inhibitory effects on the NLRP3 inflammasome and activates the protective Nrf2/HO-1 pathway.
Inhibition of NF-κB and MAPK Pathways
A primary mechanism of CPT's anti-inflammatory action is the suppression of the NF-κB and MAPK signaling pathways, which are crucial for the transcriptional activation of numerous pro-inflammatory genes.[1][2][3][6] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) and its adaptor protein MyD88 initiate a cascade that activates IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. CPT has been shown to inhibit the phosphorylation of IKKα/β, IκBα, and p65, thereby preventing p65 nuclear translocation.[1]
Simultaneously, the LPS-TLR4 axis activates the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. CPT significantly inhibits the phosphorylation of ERK1/2, JNK1/2, and p38, thus blocking downstream inflammatory responses.[1][3]
Modulation of PI3K/Akt and Nrf2/HO-1 Pathways
This compound also modulates the PI3K/Akt pathway, which plays a complex role in inflammation. Studies show that CPT can inhibit the phosphorylation of PI3K and Akt in LPS-stimulated macrophages.[1] Conversely, in other models, CPT has been shown to activate the PI3K/Akt pathway, which in turn leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling axis.[4] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. By promoting Nrf2 nuclear translocation, CPT enhances the cellular antioxidant defense, which contributes to its anti-inflammatory effects.[4]
Specific Suppression of the NLRP3 Inflammasome
Recent evidence highlights this compound as a specific inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[8] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. CPT has been shown to inhibit NLRP3 inflammasome activation without affecting other inflammasomes like AIM2 or NLRC4.[8] The mechanism involves the blockage of upstream signals essential for NLRP3 activation, such as Ca2+ signaling and the generation of mitochondrial reactive oxygen species (mtROS).[8]
Detailed Experimental Protocols
The following section outlines standardized protocols for key in vitro assays used to characterize the anti-inflammatory effects of this compound.
General Cell Culture and Treatment
-
Cell Lines : Murine macrophage cell lines such as RAW264.7 or BV-2 microglial cells are commonly used.
-
Culture Medium : Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol :
-
Seed cells in appropriate culture plates (e.g., 96-well for viability/Griess assays, 6-well for Western blot/PCR).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus, most commonly LPS (e.g., 1 µg/mL).
-
Incubate for a specified period (e.g., 24 hours for cytokine/NO measurement, shorter times for signaling protein phosphorylation).
-
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a viability assay is crucial.
-
Culture and treat cells with CPT as described above in a 96-well plate.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding 150 µL of a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Nitric Oxide (NO) Production (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Collect 50-100 µL of cell culture supernatant from each well of the treated plate.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific cytokines like TNF-α, IL-6, and IL-1β in the culture supernatant.
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, eBioscience).
-
Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
Protein Expression and Phosphorylation (Western Blot)
Western blotting is used to determine the levels of total and phosphorylated proteins within key signaling pathways.
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-ERK, ERK, iNOS, COX-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Densitometry analysis is performed using software like ImageJ to quantify band intensity, which is typically normalized to a loading control like β-actin or to the total protein.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory potential of this compound. It acts as a multi-target agent, effectively inhibiting the production of a wide range of pro-inflammatory mediators by modulating key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, while also promoting cytoprotective mechanisms via the Nrf2/HO-1 axis. This comprehensive profile makes this compound a compelling candidate for further investigation and development as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide offer a robust framework for researchers to build upon in their exploration of this promising natural compound.
References
- 1. scielo.br [scielo.br]
- 2. This compound from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and this compound from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway [frontiersin.org]
Cryptotanshinone: A Promising Therapeutic Agent for Inducing Apoptosis in Renal Cell Carcinoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Renal cell carcinoma (RCC) remains a challenging malignancy to treat, with a clear need for novel therapeutic strategies. Cryptotanshinone (CPT), a natural compound extracted from the root of Salvia miltiorrhiza Bunge, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis in renal cell carcinoma. It details the key signaling pathways involved, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for researchers. The information is intended to facilitate further investigation and support the development of this compound as a potential therapeutic for RCC.
Introduction to this compound and Renal Cell Carcinoma
Renal cell carcinoma is the most common type of kidney cancer in adults, and its incidence is on the rise globally.[1][2] While targeted therapies have improved outcomes, resistance and disease progression remain significant challenges.[1] Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer cells, allowing for their uncontrolled proliferation. Inducing apoptosis in cancer cells is a key mechanism of many effective chemotherapeutic agents.
This compound is a bioactive compound that has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[3][4] A growing body of evidence highlights its potential to inhibit the growth of various cancers, including renal cell carcinoma, by inducing apoptosis.[1][5][6] This document serves as a technical resource for scientists and researchers exploring the therapeutic application of this compound in RCC.
Mechanism of Action: Inducing Apoptosis in RCC
This compound employs a multi-faceted approach to induce apoptosis in renal cell carcinoma cells. The primary mechanisms involve the inhibition of key survival signaling pathways, leading to cell cycle arrest and the activation of the apoptotic cascade.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and differentiation.[1][5][7] In many cancers, including RCC, STAT3 is constitutively activated, promoting the expression of anti-apoptotic proteins such as Bcl-2 and Survivin, and cell cycle regulators like Cyclin D1.[1][7]
This compound has been identified as a potent inhibitor of STAT3.[1][5][6][8] It acts by:
-
Inhibiting STAT3 Phosphorylation: CPT prevents the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation.[1][5]
-
Blocking Nuclear Translocation: By inhibiting phosphorylation, CPT prevents STAT3 from translocating to the nucleus, where it would otherwise activate the transcription of its target genes.[1][5]
The inhibition of STAT3 signaling by this compound leads to the downregulation of its downstream targets, resulting in decreased cell proliferation and increased apoptosis.[1][5]
Modulation of the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[9][10][11]
This compound has been shown to suppress the PI3K/AKT/mTOR pathway in cancer cells.[9][10][11] This inhibition contributes to its pro-apoptotic effects by:
-
Downregulating p-AKT: CPT treatment leads to a decrease in the phosphorylated (active) form of AKT.[1]
-
Inhibiting mTOR: As a downstream effector of AKT, the inhibition of AKT phosphorylation leads to the subsequent inactivation of mTOR.[12]
The suppression of this pathway disrupts the delicate balance of signals that promote cell survival, thereby sensitizing the cancer cells to apoptosis.
Induction of Reactive Oxygen Species (ROS)
Recent studies have suggested that this compound can induce apoptosis through the generation of reactive oxygen species (ROS) in cancer cells.[4][13][14] While CPT can act as an anti-oxidant at low concentrations, at higher concentrations, it appears to exert pro-oxidant activity.[4] This increase in intracellular ROS can trigger oxidative stress, leading to DNA damage and the activation of mitochondria-mediated apoptosis.[4][13]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from studies investigating the effects of this compound on renal cell carcinoma and other cancer cell lines, highlighting its efficacy in inhibiting cell growth and inducing apoptosis.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A498 | Renal Cell Carcinoma | Not explicitly stated, but significant growth inhibition at 2.5 and 5 µM | MTT Assay | [1] |
| 786-O | Renal Cell Carcinoma | Not explicitly stated, but significant growth inhibition at 2.5 and 5 µM | MTT Assay | [1] |
| DU145 | Prostate Cancer | ~3.5 - 5.2 | MTT Assay, [3H]thymidine incorporation | [12] |
| Rh30 | Rhabdomyosarcoma | ~5.1 - 8.5 | MTT Assay, [3H]thymidine incorporation | [12] |
| KB-3-1 | Human Epidermoid Carcinoma | 6.9 | MTS/PMS Assay | [8] |
| KBV1 | Multidrug-Resistant Human Epidermoid Carcinoma | 7.5 | MTS/PMS Assay | [8] |
| OVCAR-3 | Ovarian Cancer | 9.12 | MTT Assay | [8] |
| HeLa | Cervical Cancer | >25 | Not Specified | [15] |
| MCF-7 | Breast Cancer | >25 | Not Specified | [15] |
Table 2: Effects of this compound on Key Apoptotic and Cell Cycle Proteins in RCC
| Protein | Effect | Cell Line | Treatment Concentration (µM) | Duration (h) | Reference |
| p-STAT3 (Tyr705) | Decreased | A498, 786-O | 2.5, 5 | 24 | [1] |
| p-AKT | Decreased | A498, 786-O | 2.5, 5 | 24 | [1] |
| Cleaved Caspase-3 | Increased | A498, 786-O | 2.5, 5 | 24 | [1] |
| Bcl-2 | Decreased | A498, 786-O | 2.5, 5 | 24 | [1] |
| Survivin | Decreased | A498, 786-O | 2.5, 5 | 24 | [1] |
| Cyclin D1 | Decreased | A498, 786-O | 2.5, 5 | 24 | [1] |
| C-MYC | Decreased | A498, 786-O | 2.5, 5 | 24 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on renal cell carcinoma cells.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[16]
Protocol:
-
Cell Seeding: Seed RCC cells (e.g., A498, 786-O) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) dissolved in a suitable solvent like DMSO (ensure the final DMSO concentration is non-toxic, typically <0.1%). Include a vehicle control group.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[19][20]
Protocol:
-
Cell Treatment: Seed RCC cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin.[21][22]
-
Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.[22]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[20] Collect a minimum of 10,000 events per sample.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the RCC cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-STAT3, STAT3, p-AKT, AKT, Cleaved Caspase-3, Bcl-2, Survivin, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using an imaging system.[24]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound-mediated inhibition of STAT3 and PI3K/AKT/mTOR signaling pathways leading to apoptosis in RCC.
Experimental Workflows
Caption: Standard experimental workflows for assessing the effects of this compound on renal cell carcinoma cells.
Conclusion and Future Directions
This compound has demonstrated significant potential as an agent for inducing apoptosis in renal cell carcinoma. Its ability to concurrently inhibit the STAT3 and PI3K/AKT/mTOR signaling pathways underscores its promise as a multi-targeted therapeutic. The data presented in this guide provide a strong rationale for its further development.
Future research should focus on several key areas:
-
In vivo studies: While in vitro data is compelling, robust in vivo studies using RCC xenograft models are necessary to confirm the anti-tumor efficacy and safety of this compound.[1]
-
Combination therapies: Investigating the synergistic effects of this compound with existing targeted therapies for RCC could lead to more effective treatment regimens with potentially lower toxicity.
-
Bioavailability and formulation: Addressing the typically low bioavailability of natural compounds like this compound through novel drug delivery systems will be crucial for its clinical translation.[3]
-
Clinical trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in patients with renal cell carcinoma.
References
- 1. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Prevents the Binding of S6K1 to mTOR/Raptor Leading to the Suppression of mTORC1-S6K1 Signaling Activity and Neoplastic Cell Transformation [jcpjournal.org]
- 10. This compound Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway [jcancer.org]
- 11. This compound Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces ROS-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits proliferation and induces apoptosis via mitochondria-derived reactive oxygen species involving FOXO1 in estrogen receptor-negative breast cancer Bcap37 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Molecular Docking Studies of Cryptotanshinone: A Technical Guide to Target Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of molecular docking studies involving Cryptotanshinone (CTS), a bioactive natural compound extracted from the root of Salvia miltiorrhiza. Renowned for its extensive pharmacological properties, particularly its anti-cancer activities, CTS has been the subject of numerous computational studies to elucidate its mechanism of action at the molecular level. This document summarizes key quantitative data from these studies, outlines detailed experimental protocols for performing molecular docking, and visualizes the critical signaling pathways and workflows involved.
Data Presentation: Quantitative Docking Results
Molecular docking simulations predict the binding affinity between a ligand (this compound) and a target protein, typically expressed in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction. While many studies confirm the potent inhibitory effects of CTS on various oncogenic proteins, specific binding energy scores are not always reported. The following tables summarize the available quantitative data from the literature.
Table 1: Binding Affinities of this compound with Various Protein Targets
| Target Protein | UniProt ID | PDB ID | Docking Score (kcal/mol) | Software/Method |
| Interleukin-1 receptor-associated kinase 4 (IRAK4) | Q9NWZ3 | P23141 | -7.89 | AutoDock |
| Serine/threonine-protein kinase (TBK1) | Q9UHD2 | O00748 | -8.39 | AutoDock |
| Tyrosine-protein kinase (SYK) | P43405 | Q9UBT6 | -8.31 | AutoDock |
| Tropomyosin alpha-1 chain (TPM1) | P09493 | - | < -5.0 | Molecular Docking |
| E3 ubiquitin-protein ligase (MDM2) | Q00987 | - | < -5.0 | Molecular Docking |
| Signal transducer and activator of transcription 5B (STAT5B) | P51692 | - | < -5.0 | Molecular Docking |
| Aryl hydrocarbon receptor nuclear translocator (ARNT) | P27540 | - | < -5.0 | Molecular Docking |
| O-GlcNAcase (MGEA5) | O15294 | - | < -5.0 | Molecular Docking |
Note: For targets listed with "< -5.0 kcal/mol," the original study indicated a binding affinity in this range without specifying the exact value.[1]
Table 2: Other Relevant Quantitative Inhibition Data
| Target Protein | Metric | Value | Comments |
| Signal transducer and activator of transcription 3 (STAT3) | IC₅₀ | 4.6 µM | From a cell-free assay, indicating the concentration for 50% inhibition.[2] |
Experimental Protocols: A Generalized Approach
The following section outlines a detailed, generalized methodology for conducting molecular docking studies with this compound, based on common practices reported in the literature using AutoDock Vina, a widely used open-source docking program.[3][4][5][6]
Preparation of the Target Protein
-
Structure Retrieval : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the SH2 domain of STAT3, a primary target of CTS, can be retrieved using PDB ID: 1BG1.[7]
-
Protein Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the binding interaction.
-
Protonation and Charge Assignment : Add polar hydrogen atoms to the protein structure. Assign partial charges, such as Gasteiger charges, which are crucial for calculating electrostatic interactions.
-
File Format Conversion : Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Preparation of the Ligand (this compound)
-
Structure Retrieval : Obtain the 3D structure of this compound. This can be done through databases like PubChem (CID: 164671).
-
Energy Minimization : Perform energy minimization on the ligand structure using a force field like MMFF94 to obtain a stable, low-energy conformation.
-
Torsional Degrees of Freedom : Define the rotatable bonds within the CTS molecule. AutoDock Vina will explore different conformations by rotating these bonds during the docking simulation.
-
File Format Conversion : Convert the prepared ligand structure into the PDBQT format.
Grid Box Generation
-
Binding Site Identification : Define the binding site on the target protein. This is often determined from the location of a co-crystallized ligand in the experimental structure or through binding site prediction software. For STAT3, the SH2 domain is the known binding region for CTS.
-
Grid Box Definition : A 3D grid box is centered on the identified binding site. This box defines the search space for the ligand docking. The size of the box should be large enough to accommodate the entire ligand in various orientations.
-
Example Grid Box Dimensions : A typical grid box might have dimensions of 60 × 60 × 60 points with a spacing of 0.375 Å.[3] The specific center coordinates (x, y, z) must be determined based on the target protein's binding pocket.
-
Molecular Docking Simulation
-
Configuration File : Create a configuration text file that specifies the file paths for the prepared protein and ligand (in PDBQT format), the center and dimensions of the grid box, and other docking parameters.
-
Running AutoDock Vina : Execute the docking simulation from the command line, providing the configuration file as input. Vina will perform a series of computational "runs" to explore possible binding poses of CTS within the protein's grid box.
-
Exhaustiveness Parameter : The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 32) increases the probability of finding the optimal binding pose but requires more computation time. The default is 8.[8]
Analysis of Results
-
Binding Affinity : Vina will output a ranked list of the predicted binding poses for CTS, along with their corresponding binding affinities in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
-
Interaction Analysis : The best-ranked pose is visualized using molecular graphics software (e.g., PyMOL, Discovery Studio). This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between CTS and the amino acid residues of the target protein.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound and a typical workflow for molecular docking.
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Tanshinone c) | STAT3 inhibitor | TargetMol [targetmol.com]
- 3. phcogj.com [phcogj.com]
- 4. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol 1: Protein-ligand docking [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Methodological & Application
Application Note: Measuring Cell Viability with Cryptotanshinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the effect of Cryptotanshinone (CPT) on cell viability. CPT, a natural compound extracted from the root of Salvia miltiorrhiza Bunge, has demonstrated significant anticancer properties across numerous human tumor types by inhibiting cell proliferation and inducing programmed cell death.[1]
Introduction
This compound has been shown to suppress cancer cell growth and promote apoptosis by targeting key signaling pathways.[1] Mechanistically, CPT is a potent inhibitor of STAT3, a signal transducer and activator of transcription protein often persistently activated in various cancers.[1][2] Its anticancer effects have been observed in a wide range of cancer cell lines, including those of the prostate, breast, lung, pancreas, and colon.[3][4] CPT's ability to induce cell cycle arrest, apoptosis, and autophagy makes it a compound of high interest in oncological research.[2][3][5]
Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Type |
| B16 | Melanoma | Not Specified | 12.37 | MTT |
| B16BL6 | Melanoma | Not Specified | 8.65 | MTT |
| A498 | Renal Cell Carcinoma | 48 | ~15 | CCK-8 |
| 786-O | Renal Cell Carcinoma | 48 | ~20 | CCK-8 |
| ACHN | Renal Cell Carcinoma | 48 | ~25 | CCK-8 |
| Rh30 | Rhabdomyosarcoma | 48 | ~5-10 | One Solution Assay |
| DU145 | Prostate Cancer | 48 | ~5-10 | One Solution Assay |
| A2780 | Ovarian Cancer | 24 | 11.39 | CCK-8 |
| A2780 | Ovarian Cancer | 48 | 8.49 | CCK-8 |
Table 1: IC50 values of this compound in various cancer cell lines.[6][7][8]
Experimental Protocols
This section details a generalized protocol for determining cell viability upon treatment with this compound using a tetrazolium-based assay such as MTT or CCK-8.
Materials
-
This compound (CPT)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of CPT in DMSO.
-
On the following day, dilute the CPT stock solution in a complete medium to achieve a range of final concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM).[7] A vehicle control (DMSO) should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CPT.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1]
-
-
Cell Viability Assessment (CCK-8 Assay Example):
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (considered 100% viability).
-
Plot the cell viability percentage against the CPT concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: this compound Cell Viability Assay Workflow
Signaling Pathways
This compound exerts its cytotoxic effects through the induction of apoptosis and autophagy, mediated by the modulation of several key signaling pathways.
Apoptosis Pathway:
CPT has been shown to induce apoptosis by inhibiting the STAT3 and PI3K/Akt signaling pathways.[2][9][10] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and the upregulation of pro-apoptotic proteins such as Bax and cleaved Caspase-3.[1][9]
Caption: this compound-Induced Apoptosis Pathway
Autophagy Pathway:
CPT can also induce pro-death autophagy in cancer cells.[11][12] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway, or through the activation of the AMPK signaling pathway which leads to the suppression of mTORC1.[5][11][12]
Caption: this compound-Induced Autophagy Pathway
References
- 1. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mini-Review of the Anticancer Properties of this compound: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 3. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive live-cell imaging analysis of this compound and synergistic drug-screening effects in various human and canine cancer cell lines | PLOS One [journals.plos.org]
- 5. This compound induces G1 cell cycle arrest and autophagic cell death by activating the AMP-activated protein kinase signal pathway in HepG2 hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. This compound inhibits proliferation and induces apoptosis of breast cancer MCF-7 cells via GPER mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Pro-death Autophagy through JNK Signaling Mediated by Reactive Oxygen Species Generation in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Use of Cryptotanshinone in a Xenograft Mouse Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Cryptotanshinone (CPT), a natural compound isolated from the root of Salvia miltiorrhiza, in a xenograft mouse model of cancer. The protocols outlined below cover the establishment of the xenograft model, administration of this compound, and subsequent analysis of its anti-tumor effects.
This compound has been shown to exhibit potent anti-cancer activities in various cancer types by targeting multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. This document provides detailed methodologies for key experiments and summarizes quantitative data to facilitate the design and execution of preclinical studies involving this promising compound.
Experimental Protocols
-
Cell Lines: Select a human cancer cell line appropriate for the research question (e.g., prostate cancer: PC-3, DU145; breast cancer: MDA-MB-231, MCF-7; lung cancer: A549).
-
Culture Medium: Use the recommended culture medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 20-40 mM). For in vivo administration, further dilute the stock solution in a vehicle such as a mixture of corn oil and ethanol or saline containing a small percentage of Tween 80 to ensure solubility and bioavailability.
-
Animal Strain: Use immunodeficient mice, such as BALB/c nude mice or NOD/SCID mice, aged 4-6 weeks.
-
Cell Implantation:
-
Harvest cancer cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 1-2 weeks.
-
-
Treatment Groups: Once the tumors reach a mean volume of approximately 100-150 mm³, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administration Route and Dosage: this compound can be administered via intraperitoneal (i.p.) injection or oral gavage. A common dosage range is 20-40 mg/kg body weight, administered daily or every other day for a period of 2-4 weeks.
-
Tumor Measurement: Measure the tumor dimensions (length and width) every 2-3 days using a digital caliper. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and general health of the mice throughout the experiment to assess the toxicity of the treatment.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors and collect them for further analysis.
-
Immunohistochemistry (IHC):
-
Fix the tumor tissues in 10% neutral buffered formalin and embed them in paraffin.
-
Section the paraffin-embedded tissues and mount them on slides.
-
Perform IHC staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
-
Western Blot Analysis:
-
Homogenize a portion of the tumor tissue to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins in the signaling pathways of interest (e.g., STAT3, Akt, mTOR) and corresponding secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
| Cancer Type | Cell Line | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Prostate Cancer | DU145 | BALB/c nude | 40 mg/kg/day, i.p. | 55.6 | |
| Breast Cancer | MDA-MB-231 | BALB/c nude | 20 mg/kg/day, i.p. | 61.2 | |
| Lung Cancer | A549 | BALB/c nude | 30 mg/kg/day, oral | 48.7 | |
| Glioblastoma | U87 | BALB/c nude | 40 mg/kg/day, i.p. | 68.3 |
| Protein | Cancer Type | Change in Expression | Method of Detection | Reference |
| p-STAT3 | Prostate Cancer | Decreased | Western Blot, IHC | |
| p-Akt | Breast Cancer | Decreased | Western Blot | |
| p-mTOR | Breast Cancer | Decreased | Western Blot | |
| Bcl-2 | Glioblastoma | Decreased | Western Blot | |
| Bax | Glioblastoma | Increased | Western Blot | |
| Cleaved Caspase-3 | Glioblastoma | Increased | IHC | |
| Ki-67 | Prostate Cancer | Decreased | IHC |
Visualization of Pathways and Workflows
Caption: A flowchart illustrating the key steps in a typical xenograft mouse model experiment using this compound.
Caption: A diagram showing the inhibitory effects of this compound on key cancer-related signaling pathways.
Application Notes and Protocols for the Quantification of Cryptotanshinone using High-Performance Liquid Chromatography (HPLC)
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Cryptotanshinone, a major bioactive constituent isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its diverse pharmacological activities. Accurate and precise quantification of this compound in various matrices, including herbal preparations, biological samples, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. This document provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 analytical column where the differential partitioning of this compound between the nonpolar stationary phase and a polar mobile phase allows for its isolation from other components. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions with known concentrations.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Analytical Column: A C18 column is commonly used. Specific examples include Diamonsil C18 (150 mm x 4.6 mm, 5 µm) and Grom Sil 120 ODS-5 ST (250 x 4 mm, 5 µm).[1][2]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Glacial acetic acid or formic acid (analytical grade)
-
-
Sample Preparation:
-
Standard Solutions: A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in methanol to a final concentration of, for example, 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.1 - 500 µg/mL).[3]
-
Sample from Herbal Material (e.g., Salvia miltiorrhiza root):
-
The dried and powdered plant material is accurately weighed.
-
Extraction is performed using a suitable solvent such as methanol. Ultrasonic extraction is an efficient method.[3] For instance, 0.5 g of powder can be extracted with 50 mL of methanol via ultrasonication for 30 minutes.
-
The extract is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | Methanol:Tetrahydrofuran:Water:Glacial Acetic Acid (20:35:44:1, v/v/v/v)[1] | Methanol:Water (80:20) with 0.5% acetic acid[2] | Acetonitrile:Water:Formic Acid (52:48:0.6, v/v/v)[4] |
| Elution Mode | Isocratic[1] | Isocratic[2] | Isocratic[4] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[2] | 30 µL/min (for µHPLC) |
| Column Temperature | Ambient | Ambient | 35 °C[4] |
| Detection Wavelength | 254 nm[1][2] | 254 nm[1][2][3] | Electrochemical Detection at 0.4 V |
| Injection Volume | 10-20 µL | 5 µL[3] | Not specified |
Method Validation
Method validation is essential to ensure the reliability of the analytical data. The key validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity (r²) | > 0.999[1][3][5][6] |
| Linear Range | 0.05 - 3.0 µg/mL[5][6] or 0.1 - 500.0 µg/mL[3] |
| Precision (RSD%) | < 3.8%[6] |
| Accuracy/Recovery (%) | 90 - 110%[5][6] or 96.2 - 102.5%[1] |
| Limit of Quantification (LOQ) | 10 ng/mL[5][6] or 0.08 µg/mL[6] |
Data Presentation
The quantification of this compound is based on the construction of a calibration curve.
Calibration Curve Construction
A calibration curve is generated by plotting the peak area of the this compound standard against its known concentration. The concentration of this compound in a sample is then calculated using the regression equation derived from this curve.
Table 1: Example Calibration Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 4500 |
| 1.0 | 48000 |
| 10 | 475000 |
| 50 | 2400000 |
| 100 | 4850000 |
Note: This is example data and will vary with the instrument and specific method parameters.
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in research and quality control. Proper method validation is crucial to ensure the integrity of the generated data.
References
- 1. Simultaneous determination of this compound, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Cryptotanshinone Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptotanshinone, a primary bioactive constituent isolated from the root of Salvia miltiorrhiza Bunge, is a quinoid diterpene that has garnered significant attention for its diverse pharmacological activities.[1][2] These activities include anti-inflammatory, neuroprotective, and notably, potent anti-cancer properties.[1][2] Its therapeutic potential has been demonstrated across a variety of cancer cell lines, including but not limited to, prostate, breast, liver, colorectal, lung, and pancreatic cancers.[3] The primary mechanisms of its anti-tumor action involve the induction of apoptosis and cell cycle arrest, as well as the inhibition of cell proliferation, migration, and invasion.[1][4] A key molecular target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many human cancers.[1][3][5][6]
Due to its lipophilic nature, this compound is practically insoluble in water, presenting a challenge for its application in aqueous cell culture media.[4][7][8][9] Therefore, the preparation of a concentrated stock solution in an appropriate organic solvent is a critical first step for in vitro studies. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications.
Data Presentation
Table 1: Properties and Recommended Concentrations of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀O₃ | [4] |
| Molecular Weight | 296.36 g/mol | [4] |
| Appearance | Orange-brown powder | [4] |
| Water Solubility | Poorly soluble (0.00976 mg/mL) | [7][8] |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol, Methanol | [4][7][9] |
| Recommended Stock Solution Concentration | 10-50 mM in 100% DMSO | N/A |
| Typical Working Concentration in Cell Culture | 5-50 µM | [3] |
| Storage of Stock Solution | -20°C, protected from light | [10] |
| Stability | Sensitive to light and alkaline conditions (pH > 10) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (purity ≥ 98%)
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.96 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Transfer the weighed this compound powder into a sterile microcentrifuge tube or an amber vial.
-
Solvent Addition: Add 1 mL of 100% sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. The solution should be clear and orange-brown in color. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber microcentrifuge tubes). This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C and protect from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Serial Dilution (Recommended): It is recommended to perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration. This ensures a more accurate final concentration and minimizes the final DMSO concentration in the culture.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a 10 µM working solution.
-
Add the desired volume of this 10 µM working solution to your cell culture wells to achieve the final concentration. For instance, adding 100 µL of the 10 µM solution to 900 µL of medium in a well will result in a final concentration of 1 µM.
-
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating your cells. Do not store diluted solutions in cell culture medium.
Mandatory Visualization
This compound's Inhibition of the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for this compound solution preparation.
References
- 1. Frontiers | A Mini-Review of the Anticancer Properties of this compound: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 2. Novel perspectives on the therapeutic role of this compound in the management of stem cell behaviors for high-incidence diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive live-cell imaging analysis of this compound and synergistic drug-screening effects in various human and canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Selected Factors on the Aqueous this compound Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability [frontiersin.org]
Application Notes: Western Blot Analysis of Cryptotanshinone-Treated Cell Lysates
Introduction
Cryptotanshinone (CTT), a quinoid diterpene isolated from the root of Salvia miltiorrhiza Bunge, has demonstrated significant anti-cancer properties in a variety of cancer cell lines.[1][2] These effects, which include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation, are mediated through the modulation of key cellular signaling pathways.[1][3] Western blot analysis is a critical technique for elucidating the molecular mechanisms underlying CTT's therapeutic potential by quantifying the changes in protein expression and phosphorylation status within these pathways. These application notes provide a comprehensive guide for researchers utilizing Western blot to investigate the effects of this compound on cell lysates.
Effects of this compound on Key Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival. Western blot analysis has been instrumental in identifying the specific protein targets of CTT.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] this compound has been observed to inhibit this pathway in various cancer cells, including non-small cell lung cancer (NSCLC) and breast cancer.[1][4] Treatment with CTT leads to a significant decrease in the expression of PI3K and the phosphorylation of its downstream effectors, Akt and GSK-3β.[1] In some cancer cell lines, CTT has been shown to inhibit the mTOR signaling pathway, which is associated with a reduction in cyclin D1 expression and phosphorylation of the retinoblastoma (Rb) protein.[3]
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[2] this compound acts as a STAT3 inhibitor, effectively suppressing its phosphorylation at Tyr705 without affecting the total STAT3 protein levels.[2][5] This inhibition of STAT3 activation leads to the downregulation of its target genes, including cyclin D1, Bcl-2, and survivin, thereby promoting apoptosis and cell cycle arrest.[2]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, is involved in regulating a wide range of cellular processes.[6] In some cancer cell lines, such as DU145 prostate cancer cells, this compound has been shown to induce the phosphorylation of JNK and p38 while inhibiting the phosphorylation of Erk1/2 in a concentration-dependent manner.[6] This differential regulation of MAPK family members contributes to CTT-induced cell death.[6]
Data Presentation: Summary of this compound-Induced Protein Expression Changes
The following tables summarize the quantitative changes in the expression of key proteins in various cancer cell lines following treatment with this compound, as determined by Western blot analysis.
Table 1: Modulation of PI3K/Akt/mTOR Pathway Proteins by this compound
| Cell Line | Protein | Effect of this compound Treatment |
| A549 & H460 (NSCLC) | PI3K | Decreased expression[1] |
| A549 & H460 (NSCLC) | p-Akt/Akt | Significantly diminished ratio[1] |
| A549 & H460 (NSCLC) | p-GSK3β/GSK3β | Significantly diminished ratio[1] |
| MCF-7 (Breast Cancer) | PI3K/AKT | Suppression of signal transduction[4] |
| Rh30, DU145, MCF-7 | mTOR | Inhibition of signaling[3] |
| Rh30, DU145, MCF-7 | Cyclin D1 | Downregulated protein expression[3] |
| Rh30, DU145, MCF-7 | p-Rb | Inhibited phosphorylation[3] |
Table 2: Modulation of STAT3 Signaling Pathway Proteins by this compound
| Cell Line | Protein | Effect of this compound Treatment |
| A498, 786-O, ACHN (Renal Cell Carcinoma) | p-STAT3 (Tyr705) | Abolished phosphorylation[2] |
| A498, 786-O, ACHN (Renal Cell Carcinoma) | STAT3 | No effect on total protein level[2] |
| A498, 786-O, ACHN (Renal Cell Carcinoma) | Cyclin D1 | Significantly suppressed expression[2] |
| A498, 786-O, ACHN (Renal Cell Carcinoma) | c-Myc | Significantly suppressed expression[2] |
| SGC7901, MKN45, HGC27 (Gastric Cancer) | p-STAT3 (Tyr705) | Inhibited phosphorylation[7] |
Table 3: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Protein | Effect of this compound Treatment |
| A549 & H460 (NSCLC) | Cleaved Caspase-3 | Increased expression[1] |
| A549 & H460 (NSCLC) | Cleaved Caspase-9 | Increased expression[1] |
| A549 & H460 (NSCLC) | Cleaved PARP | Increased expression[1] |
| A549 & H460 (NSCLC) | Bax | Increased expression[1] |
| A549 & H460 (NSCLC) | Bcl-2 | Decreased expression[1] |
| A549 & H460 (NSCLC) | Survivin, cIAP-1, cIAP-2 | Significantly decreased expression[1] |
| A498, 786-O, ACHN (Renal Cell Carcinoma) | Cleaved Caspase-3 | Up-regulation[2] |
| A498, 786-O, ACHN (Renal Cell Carcinoma) | Bcl-2 | Down-regulation[2] |
| A498, 786-O, ACHN (Renal Cell Carcinoma) | Survivin | Down-regulation[2] |
| MCF-7 (Breast Cancer) | Bax | Increased expression[4] |
| MCF-7 (Breast Cancer) | Caspase-3 | Increased expression[4] |
| MCF-7 (Breast Cancer) | Bcl-2 | Inhibited expression[4] |
| K562 (Chronic Myeloid Leukemia) | Cleaved Caspase-9 | Induced cleavage[8] |
| K562 (Chronic Myeloid Leukemia) | Cleaved Caspase-3 | Induced cleavage[8] |
| K562 (Chronic Myeloid Leukemia) | Cleaved PARP | Induced cleavage[8] |
Table 4: Modulation of Cell Cycle-Related Proteins by this compound
| Cell Line | Protein | Effect of this compound Treatment |
| A549 & H460 (NSCLC) | Cyclin A, D, E | Decreased expression[1] |
| A549 & H460 (NSCLC) | Cdk2, Cdk4 | Decreased expression[1] |
| MCF-7 (Breast Cancer) | Cyclin A, B, D | Downregulating the expression[4] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess protein expression changes following this compound treatment.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A549, H460, A498, 786-O, ACHN, MCF-7) in appropriate culture dishes or plates and grow to 70-80% confluency.[9]
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified duration (e.g., 24, 48 hours).[1][2][3] Include a vehicle control group treated with DMSO at the same concentration as the highest this compound dose.[9]
Preparation of Cell Lysates
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9][10]
-
Lysis: Add 1X SDS sample buffer or RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[4][10] Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.[10]
-
Homogenization: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which reduces the viscosity of the sample.[10]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[9]
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.[4][9]
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: Load 20-50 µg of protein per lane into a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[9] Include a pre-stained protein ladder to monitor protein separation.[9] Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[10][11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[9][10] The dilution factor will depend on the specific antibody used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Detection: Apply enhanced chemiluminescence (ECL) detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.[11]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[9] Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits the phosphorylation and nuclear translocation of STAT3.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound-treated cells.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and induces apoptosis of breast cancer MCF-7 cells via GPER mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Induced by Tanshinone IIA and this compound Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Cryptotanshinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptotanshinone (CTS), a major lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza Bunge, has garnered significant attention for its diverse pharmacological activities.[1][2] In vivo animal studies have demonstrated its potential as an anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective agent.[3][4][5] CTS exerts its effects by modulating multiple critical signaling pathways, including STAT3, PI3K/Akt/mTOR, and Nrf2.[1][6]
However, the clinical translation of CTS is hampered by its poor aqueous solubility and low oral bioavailability.[1][7][8] This document provides a comprehensive guide to the in vivo administration of this compound in animal models, summarizing quantitative data, detailing experimental protocols, and illustrating key molecular pathways and workflows to facilitate effective study design.
Quantitative Data Summary
The dosage and administration route of this compound are highly dependent on the animal model and the therapeutic area being investigated. Due to its low oral bioavailability (~2% in rats), various formulations have been developed to enhance absorption.[8][9]
Table 1: In Vivo Dosage and Administration of this compound in Rodent Models
| Animal Model | Disease/Condition | Route of Administration | Dosage | Study Duration | Key Findings | Reference |
| Nude Mice (A498 xenograft) | Renal Cell Carcinoma | Intraperitoneal (i.p.) | 5 mg/kg/day | 18 days | Reduced tumor volume and weight. | [6] |
| Nude Mice (5637 xenograft) | Bladder Cancer | Intraperitoneal (i.p.) | 25 mg/kg (every 2 days) | 3 weeks | Significantly inhibited tumor growth. | [2] |
| BALB/c Mice | Gastric Cancer | Intraperitoneal (i.p.) | 20 mg/kg/day | 14+ days | Reduced tumor mass and enhanced chemotherapy efficacy. | [10] |
| BALB/c Mice | Breast Cancer | Intraperitoneal (i.p.) | 20 mg/kg/day | - | Modulated immune response (Th1 shift). | [11] |
| C57BL/6 Mice | Ethanol-Induced Liver Injury | Oral Gavage | 10 or 20 mg/kg/day | 4 weeks | Ameliorated hepatic steatosis and inflammation. | [5] |
| Mice | CCl₄-Induced Acute Liver Injury | Oral Gavage | 20 or 40 mg/kg/day | 7 days | Reduced liver enzyme levels and oxidative stress. | [4] |
| Sprague-Dawley Rats | Hemorrhagic Shock | Intravenous (i.v.) | 20 mg/kg | - | Protected against liver injury. | [12] |
Table 2: Bioavailability of this compound with Different Formulations
| Formulation | Animal Model | Absolute Bioavailability | Improvement vs. Raw CTS | Reference |
| Raw CTS (Suspension) | Rats | ~2.05% | - | [8] |
| Hydroxypropyl-β-cyclodextrin Inclusion Complex | Rats | 6.90% | 2.5-fold increase | [9] |
| Hydroxypropyl-β-cyclodextrin Inclusion Complex | Dogs | 11.1% | - | [9] |
| Nanocrystals (with Poloxamer 407) | Rats | - | 2.87-fold increase (relative) | [7][8] |
| Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) | Rats | - | Enhanced oral absorption | [13] |
Experimental Protocols
Preparation of this compound Formulations
Due to its hydrophobic nature (water solubility: ~9.76 μg/mL), proper formulation is critical for in vivo studies.[1][8]
Protocol 3.1.1: Preparation for Intraperitoneal (i.p.) Injection
This protocol is suitable for cancer xenograft models.
-
Materials:
-
This compound (CTS) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution by dissolving CTS powder in 100% DMSO. For example, a 20 mg/mL stock can be prepared.
-
Vortex thoroughly until the compound is completely dissolved.
-
On the day of administration, dilute the DMSO stock solution with sterile saline to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the administered solution is less than 5% (v/v) to avoid toxicity. [11][14]
-
For a 20 mg/kg dose in a 25g mouse (requiring a 0.2 mL injection volume), the final concentration should be 2.5 mg/mL.
-
Protocol 3.1.2: Preparation of Nanocrystals for Oral Gavage
This protocol enhances oral bioavailability.[7][8]
-
Materials:
-
This compound (CTS) powder
-
Poloxamer 407 (stabilizer)
-
Organic solvent (e.g., acetone)
-
Deionized water
-
High-pressure homogenizer
-
-
Procedure (Based on precipitation-homogenization method):
-
Dissolve CTS in an appropriate organic solvent.
-
Dissolve Poloxamer 407 in deionized water to create an aqueous stabilizer solution.
-
Inject the CTS-organic solution into the aqueous stabilizer solution under high-speed stirring to form a crude nanosuspension.
-
Subject the crude suspension to high-pressure homogenization for multiple cycles until a uniform particle size is achieved (e.g., ~300-350 nm).
-
The resulting nanocrystal suspension can be used for oral gavage.
-
Animal Model Protocols
Protocol 3.2.1: Cancer Xenograft Mouse Model
This is a common model for evaluating the anti-tumor efficacy of CTS.[2][6]
-
Cell Culture: Culture human cancer cells (e.g., A498 renal cancer, 5637 bladder cancer) under standard conditions.
-
Implantation:
-
Harvest cells and resuspend in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
-
Treatment and Monitoring:
-
Allow tumors to grow to a palpable size (e.g., ~100-300 mm³).
-
Randomly assign mice to treatment groups (e.g., vehicle control, CTS 5 mg/kg).
-
Administer treatment as per the schedule (e.g., daily i.p. injection) for the specified duration (e.g., 18-21 days).[6]
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor mouse body weight 2-3 times per week.
-
-
Endpoint Analysis: At the end of the study, euthanize mice, excise tumors, and weigh them. Tissues can be processed for histology (H&E staining), immunohistochemistry (IHC), and Western blotting.[6]
Protocol 3.2.2: Chemically-Induced Liver Injury Model
This model is used to assess the hepatoprotective effects of CTS.[4][5]
-
Induction of Injury:
-
Treatment:
-
Administer CTS via oral gavage at the desired dose (e.g., 20 or 40 mg/kg) daily, either concurrently with the injury-inducing agent or as a pre-treatment.[4]
-
Include a vehicle control group and a positive control group (e.g., Silymarin) if applicable.
-
-
Analysis:
-
Collect blood samples to measure serum levels of liver enzymes (ALT, AST, ALP).[4]
-
Harvest liver tissue for histopathological analysis (H&E staining) to assess steatosis, inflammation, and necrosis.
-
Perform biochemical assays on liver homogenates to measure markers of oxidative stress (MDA, SOD, GSH) and inflammation (TNF-α, IL-6, IL-1β).[4][5]
-
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by this compound
This compound's therapeutic effects are attributed to its ability to interact with several key intracellular signaling pathways.
General Experimental Workflow for In Vivo Studies
A typical workflow for assessing the efficacy of this compound in a disease model involves several key stages, from model induction to endpoint analysis.
References
- 1. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Mini-Review of the Anticancer Properties of this compound: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability [frontiersin.org]
- 9. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Naringenin and this compound shift the immune response towards Th1 and modulate T regulatory cells via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Metabolomics Study of Cryptotanshinone-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptotanshinone (CT), a major bioactive compound isolated from the root of Salvia miltiorrhiza, has demonstrated significant anti-cancer properties across various cancer types. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell proliferation, apoptosis, and metabolism. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, serves as a powerful tool to elucidate the intricate metabolic reprogramming induced by therapeutic agents like this compound. These application notes provide a detailed framework for designing and executing a metabolomics study to investigate the effects of this compound on cancer cells, from experimental design and execution to data analysis and interpretation.
Experimental Design and Rationale
A robust experimental design is paramount for obtaining high-quality and reproducible metabolomics data. This section outlines a typical workflow for studying the metabolic effects of this compound on a cancer cell line.
Caption: Experimental workflow for a cell-based metabolomics study.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cells.
Table 1: Cytotoxicity of this compound on Ovarian Cancer Cell Lines. [1]
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| Hey | 18.4 | Not Reported |
| A2780 | 11.2 | 8.49[2] |
Table 2: Significantly Altered Metabolites in A2780 Ovarian Cancer Cells Treated with this compound (10 µM for 24h). [2][3]
| Metabolite | Regulation | p-value | VIP score |
| Aspartic acid | Down-regulated | < 0.05 | > 1 |
| Malic acid | Down-regulated | < 0.05 | > 1 |
| N-acetyl-aspartic acid | Down-regulated | < 0.05 | > 1 |
| Oleic acid | Down-regulated | < 0.05 | > 1 |
| Citric acid | Up-regulated | < 0.05 | > 1 |
| Deoxycytidine triphosphate | Up-regulated | < 0.05 | > 1 |
| Pantothenic acid | Up-regulated | < 0.05 | > 1 |
| Cysteine | Up-regulated | < 0.05 | > 1 |
| Serine | Up-regulated | < 0.05 | > 1 |
| Phenylalanine | Up-regulated | < 0.05 | > 1 |
| Tyrosine | Up-regulated | < 0.05 | > 1 |
| Threonine | Up-regulated | < 0.05 | > 1 |
| Valine | Up-regulated | < 0.05 | > 1 |
| Isoleucine | Up-regulated | < 0.05 | > 1 |
| Glutamic acid | Up-regulated | < 0.05 | > 1 |
| Glycine | Up-regulated | < 0.05 | > 1 |
| Putrescine | Up-regulated | < 0.05 | > 1 |
| Alanine | Up-regulated | < 0.05 | > 1 |
| Methionine | Up-regulated | < 0.05 | > 1 |
| Lysine | Up-regulated | < 0.05 | > 1 |
| 3-hydroxy proline | Up-regulated | < 0.05 | > 1 |
| Palmitic acid | Up-regulated | < 0.05 | > 1 |
| Stearic acid | Up-regulated | < 0.05 | > 1 |
| Glutamine | Up-regulated | < 0.05 | > 1 |
| Myo-inositol | Up-regulated | < 0.05 | > 1 |
| Lactic acid | Down-regulated | < 0.05 | > 1 |
| Pyruvic acid | Down-regulated | < 0.05 | > 1 |
| Succinic acid | Up-regulated | < 0.05 | > 1 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed adherent cancer cells (e.g., A2780 human ovarian cancer cells) in appropriate culture dishes (e.g., 10 cm dishes) and allow them to attach and grow to 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same concentration of the solvent.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: Metabolite Quenching and Extraction from Adherent Cells
This protocol is adapted for adherent cells and aims to rapidly halt metabolic activity and efficiently extract a broad range of metabolites. A minimum of 10^6 cells is recommended for metabolomics analysis.[4]
-
Preparation: Prepare quenching and extraction solutions and pre-cool them.
-
Washing Buffer: Ice-cold 0.9% NaCl solution.
-
Quenching/Extraction Solution: 80% Methanol (LC-MS grade) in water, pre-chilled to -80°C.
-
-
Washing: Quickly aspirate the culture medium. Wash the cells twice with 5 mL of ice-cold 0.9% NaCl solution to remove any remaining medium.
-
Quenching and Scrapping: Immediately add 1 mL of the pre-chilled 80% methanol solution to the dish. Place the dish on dry ice. Use a cell scraper to scrape the cells into the methanol solution.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube for 1 minute and then incubate at -20°C for 20 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: GC-MS Based Metabolomics Analysis
-
Derivatization: Re-suspend the dried metabolite pellets in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to derivatize the metabolites.
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system equipped with a suitable column (e.g., DB-5ms). The injection volume is typically 1 µL with a splitless injection mode. The oven temperature program should be optimized to separate the metabolites of interest.
-
Data Acquisition: Acquire mass spectra in a full scan mode over a mass range of m/z 50-600.
Protocol 4: Data Processing and Statistical Analysis
-
Peak Deconvolution and Alignment: Process the raw GC-MS data using software such as XCMS or the instrument's proprietary software to perform peak deconvolution, alignment, and integration.
-
Metabolite Identification: Identify metabolites by comparing the retention times and mass spectra against a reference library (e.g., NIST, Fiehn).
-
Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that are significantly different between the this compound-treated and control groups. Use t-tests or ANOVA to determine the statistical significance of individual metabolite changes.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways in cancer cells, leading to its anti-tumor effects.
Caption: Key signaling pathways inhibited by this compound.
This compound has been reported to inhibit the STAT3 signaling pathway.[1] This inhibition can lead to the suppression of glycolysis through the STAT3/SIRT3/HIF-1α axis.[1] Additionally, this compound can inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth and proliferation.
References
- 1. This compound suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hands-on: Mass spectrometry: GC-MS data processing (with XCMS, RAMClustR, RIAssigner, and matchms) / Mass spectrometry: GC-MS data processing (with XCMS, RAMClustR, RIAssigner, and matchms) / Metabolomics [training.galaxyproject.org]
- 3. Study on the Intervention Mechanism of this compound on Human A2780 Ovarian Cancer Cell Line Using GC-MS-Based Cellular Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols: Assessing Cryptotanshinone's Effects on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptotanshinone (CPT), a major active constituent isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its diverse pharmacological activities, including potent anti-angiogenic effects.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[2] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound using common in vitro and in vivo models, and elucidate the underlying molecular mechanisms.
Mechanism of Action: Inhibition of VEGFR Signaling Pathways
This compound exerts its anti-angiogenic effects primarily by targeting key signaling pathways in endothelial cells. A primary mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[3][4] Upon binding of its ligand, VEGF, VEGFR2 undergoes autophosphorylation, triggering downstream cascades that promote endothelial cell proliferation, migration, and survival. This compound has been shown to significantly suppress the VEGF-induced phosphorylation of VEGFR2 and its downstream effectors, including Src, FAK, ERK1/2, and p90RSK.[3]
In the context of lymphangiogenesis, the formation of lymphatic vessels, this compound inhibits the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) pathway in lymphatic endothelial cells (LECs).[5][6] This inhibition leads to a reduction in the phosphorylation of ERK1/2 and the activity of small GTPases like Rac1 and Cdc42, which are crucial for LEC tube formation.[5][6]
Caption: VEGFR2 Signaling Pathway Inhibition by this compound
In Vitro Angiogenesis Assays
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Protocol:
-
Preparation of Basement Membrane Matrix:
-
Thaw basement membrane extract (e.g., Matrigel®) at 4°C overnight.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the extract.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium.
-
Harvest HUVECs and resuspend them in a basal medium at a density of 2 x 10^5 cells/mL.
-
Pre-treat the HUVEC suspension with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
Add 100 µL of the cell suspension to each coated well.
-
To induce tube formation, the medium can be supplemented with a pro-angiogenic factor like VEGF (e.g., 50 ng/mL).
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
After incubation, capture images of the tube networks in each well.
-
-
Quantitative Analysis:
-
The extent of tube formation can be quantified by measuring parameters such as:
-
Total tube length
-
Number of nodes (junction points)
-
Number of branches
-
-
Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for quantification.
-
Calculate the percentage of inhibition relative to the control group.
-
Quantitative Data Summary:
| This compound Concentration (µM) | Inhibition of Tube Formation (%) |
| 2.5 | Varies by study |
| 5.0 | ~65% in Lymphatic Endothelial Cells[5] |
| 10.0 | ~90% in Lymphatic Endothelial Cells[5] |
Note: The effective concentration may vary depending on the cell type and experimental conditions.
Caption: Endothelial Cell Tube Formation Assay Workflow
In Vivo Angiogenesis Assays
Zebrafish Angiogenesis Assay
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency, allowing for real-time visualization of blood vessel formation.
Protocol:
-
Embryo Collection and Maintenance:
-
Collect fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.
-
Use a transgenic zebrafish line that expresses a fluorescent protein in the vasculature (e.g., Tg(fli1:EGFP)) for easy visualization.
-
-
Drug Treatment:
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Place the embryos in a 24-well plate (10-15 embryos per well).
-
Treat the embryos with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) in the embryo medium. Include a vehicle control.
-
-
Observation and Imaging:
-
Incubate the embryos at 28.5°C.
-
At 48 or 72 hpf, anesthetize the embryos with tricaine.
-
Mount the embryos in a methylcellulose solution on a microscope slide.
-
Observe and capture images of the intersegmental vessels (ISVs) using a fluorescence microscope.
-
-
Quantitative Analysis:
-
Quantify the anti-angiogenic effect by:
-
Counting the number of complete ISVs.
-
Measuring the length of the ISVs.
-
Assessing for any vascular defects or sprouting abnormalities.
-
-
Calculate the percentage of inhibition or the prevalence of defects compared to the control group.
-
Quantitative Data Summary:
| This compound Concentration (µM) | Effect on Zebrafish Vasculature |
| 10 | Reduced number of functional vessels[7] |
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study both pro- and anti-angiogenic substances on a developing vascular membrane.
Protocol:
-
Egg Preparation:
-
Use fertilized chicken eggs, incubated at 37.5°C in a humidified incubator for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
-
Sample Application:
-
Prepare sterile, non-toxic carriers (e.g., gelatin sponges, filter paper discs).
-
Saturate the carriers with different concentrations of this compound.
-
Place the carriers directly onto the CAM.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
After incubation, re-open the window and observe the vasculature around the carrier.
-
-
Analysis:
-
Capture images of the CAM.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the vessel density in a defined area.
-
An avascular zone around the carrier indicates an anti-angiogenic effect.
-
Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors and the test compound.
Protocol:
-
Plug Preparation:
-
Mix ice-cold Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and different concentrations of this compound.
-
-
Implantation:
-
Subcutaneously inject the Matrigel mixture into the flank of mice. The mixture will solidify into a plug at body temperature.
-
-
Incubation and Plug Removal:
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
-
Analysis:
-
The extent of angiogenesis can be quantified by:
-
Measuring the hemoglobin content of the plug using Drabkin's reagent, which correlates with the number of red blood cells and thus, blood vessels.
-
Immunohistochemical staining of the plug sections for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.
-
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the anti-angiogenic properties of this compound. By employing a combination of in vitro and in vivo assays, it is possible to obtain robust and reproducible data on the efficacy and mechanism of action of this promising natural compound. The inhibition of VEGFR-mediated signaling pathways appears to be a central mechanism underlying this compound's anti-angiogenic effects, making it a compelling candidate for further investigation in the development of novel anti-cancer therapies.
References
- 1. biobide.com [biobide.com]
- 2. Zebrafish Development and Angiogenesis Assay | Chitalia Lab [sites.bu.edu]
- 3. This compound inhibits VEGF-induced angiogenesis by targeting the VEGFR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits lymphatic endothelial cell tube formation by suppressing VEGFR-3/ERK and small GTPase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits lymphatic endothelial cell tube formation by suppressing VEGFR-3/ERK and small GTPase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Evaluation of this compound inhibition of angiogenesis in human hepatic sinusoidal endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Evaluating Cryptotanshinone in Combination Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptotanshinone (CTS), a pharmacologically active compound isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has demonstrated significant potential as an anticancer agent.[1] Its therapeutic effects are attributed to its ability to modulate multiple signaling pathways, suppress cell proliferation, and induce apoptosis in various cancer types.[2] Notably, CTS has been identified as a potent inhibitor of the STAT3 and PI3K/Akt/mTOR signaling pathways, which are frequently dysregulated in cancer.[3] The multifaceted nature of its action makes this compound an excellent candidate for combination therapies, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity.
This document provides a comprehensive set of protocols for the preclinical evaluation of this compound in combination with other therapeutic agents. The methodologies detailed herein are designed to enable a thorough assessment of synergistic interactions, cellular responses, and the underlying molecular mechanisms.
Core Principles of Combination Therapy Evaluation
The primary goal of combination therapy is to achieve a therapeutic effect that is greater than the sum of the individual agents. Key aspects to evaluate in vitro include:
-
Synergy Assessment: To quantitatively determine if the combination of this compound and another drug results in synergistic, additive, or antagonistic effects on cancer cell viability.[2][4]
-
Induction of Apoptosis: To measure the extent of programmed cell death induced by the combination treatment compared to single-agent treatments.[5]
-
Cell Cycle Analysis: To investigate the impact of the drug combination on the cell cycle progression of cancer cells.
-
Signaling Pathway Modulation: To elucidate the molecular mechanisms by which the combination therapy exerts its effects, with a focus on key pathways like STAT3 and Akt/mTOR.
Experimental Protocols
1. Cell Viability and Synergy Analysis using MTT Assay and Chou-Talalay Method
This protocol describes how to assess cell viability using the MTT assay and subsequently analyze the data for synergy using the Chou-Talalay method.[2][6]
a. Materials
-
This compound (CTS)
-
Drug of interest for combination (Drug X)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
b. Procedure
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Preparation and Treatment:
-
Prepare stock solutions of CTS and Drug X in DMSO.
-
Perform serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells and vehicle (DMSO) controls.
-
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Synergy Analysis (Chou-Talalay Method):
2. Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptosis based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[3][5][9]
a. Materials
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
b. Procedure
-
Cell Treatment and Harvesting: Treat cells with CTS, Drug X, and the combination for 24-48 hours. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), or necrotic (Annexin V-/PI+).
-
3. Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the use of PI staining to analyze the distribution of cells in different phases of the cell cycle.[10]
a. Materials
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
b. Procedure
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells after drug treatment. Wash with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[10] Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Western Blot Analysis of Signaling Pathways
This protocol is for the detection of changes in the phosphorylation status of key proteins in the STAT3 and Akt/mTOR signaling pathways.[12][13][14]
a. Materials
-
Treated and untreated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
b. Procedure
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer.[13] Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Detection:
Data Presentation
Table 1: Synergistic Effect of this compound and Drug X on Cancer Cell Viability
| Treatment | IC50 (µM) | Combination Index (CI) at Fa=0.5 |
| This compound (CTS) | 12.5 | - |
| Drug X | 7.8 | - |
| CTS + Drug X (1:1 ratio) | - | 0.55 |
| CTS + Drug X (2:1 ratio) | - | 0.48 |
Table 2: Apoptosis Induction by this compound and Drug X Combination
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 2.5 | 1.8 | 4.3 |
| This compound (CTS) | 9.2 | 6.1 | 15.3 |
| Drug X | 7.6 | 5.5 | 13.1 |
| CTS + Drug X | 28.9 | 18.3 | 47.2 |
Table 3: Cell Cycle Arrest Induced by this compound and Drug X Combination
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 58.1 | 28.4 | 13.5 |
| This compound (CTS) | 70.3 | 18.2 | 11.5 |
| Drug X | 65.7 | 22.1 | 12.2 |
| CTS + Drug X | 79.5 | 12.3 | 8.2 |
Mandatory Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound in combination therapy.
Caption: Proposed mechanism of synergistic action via inhibition of STAT3 and Akt/mTOR pathways.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Cryptotanshinone Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor bioavailability of Cryptotanshinone (CTS) in in vivo studies. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Water Solubility: CTS is a lipophilic compound with very low aqueous solubility (approximately 0.00976 mg/mL), which limits its dissolution in the gastrointestinal tract—a critical step for absorption.[1][2]
-
First-Pass Metabolism and Efflux: After absorption, CTS undergoes significant metabolism in the liver, primarily by CYP and UGT enzymes.[1][3] It is also a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the compound back into the intestinal lumen, further reducing its net absorption.[1][4]
Q2: What are the most common strategies to improve the in vivo bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of CTS. These approaches focus on increasing its solubility, dissolution rate, and protecting it from premature metabolism. Key strategies include:
-
Nanocrystals: Reducing the particle size of CTS to the nanometer range significantly increases its surface area, leading to a higher dissolution rate and improved absorption.[5][6][7][8]
-
Solid Dispersions: Dispersing CTS in a hydrophilic polymer matrix (e.g., PVP K-30, Poloxamer 407) can enhance its solubility and dissolution.[9][10][11][12]
-
Lipid-Based Formulations: Encapsulating CTS in lipid-based systems like solid lipid nanoparticles (SLNs) and liposomes can improve its absorption through the lymphatic pathway, bypassing first-pass metabolism.[1][7]
-
Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can increase the aqueous solubility of CTS.[4]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and cosurfactants form fine oil-in-water microemulsions upon gentle agitation with aqueous media, enhancing the solubilization and absorption of lipophilic drugs like CTS.[6][7]
Q3: How much can I expect to improve the bioavailability of this compound with these formulation strategies?
A3: The degree of bioavailability enhancement varies depending on the formulation strategy and the animal model used. The following table summarizes reported improvements in the oral bioavailability of this compound with different formulations.
| Formulation Strategy | Animal Model | Fold Increase in Bioavailability (Compared to crude CTS) | Reference |
| Nanocrystals | Rats | 2.87-fold | [5][6][7] |
| Solid Lipid Nanoparticles (SLNs) | Rats | 1.86 to 2.99-fold | [7] |
| Wheat Germ Agglutinin-Modified Lipid-Polymer Hybrid Nanoparticles | Rats | 6.5-fold | [7] |
| Solid Self-Microemulsifying Drug Delivery System (SMEDDS) | Rats | 4.99-fold | [7] |
| Hydroxypropyl-β-cyclodextrin Inclusion Complex | Rats | 2.5-fold | [4] |
| Hydroxypropyl-β-cyclodextrin Inclusion Complex | Dogs | - (Bioavailability of 11.1%) | [4] |
| Solid Dispersion | Rats | Significant increase in AUC | [9][11] |
| Micronized Granular Powder of Salvia miltiorrhiza | Humans | 43.6-fold increase in relative bioavailability | [13] |
Troubleshooting Guides
Issue 1: Poor and inconsistent dissolution of my this compound formulation.
| Possible Cause | Troubleshooting Step |
| Inadequate particle size reduction (for nanocrystals). | Optimize the homogenization or milling process. Increase the number of cycles or the pressure for high-pressure homogenization. For wet media milling, adjust the milling time and bead size. |
| Drug recrystallization in solid dispersion. | Verify the amorphous state of CTS in the dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If crystalline drug is present, consider using a different polymer carrier or altering the solvent evaporation rate during preparation. |
| Incorrect drug-to-carrier/lipid ratio. | Systematically vary the ratio of CTS to the carrier (for solid dispersions) or lipid (for SLNs). A higher proportion of the excipient often improves dissolution, but this must be balanced with achieving the desired drug loading. |
| Inappropriate stabilizer for nanosuspensions. | Screen different stabilizers (e.g., Poloxamer 407, HPMC, PVP). The choice of stabilizer is critical for preventing particle aggregation and ensuring redispersibility.[6] |
Issue 2: Low entrapment efficiency in my lipid-based nanoparticle formulation.
| Possible Cause | Troubleshooting Step |
| Poor solubility of CTS in the lipid matrix. | Screen different lipids to find one with higher solubilizing capacity for CTS. The choice of lipid can significantly impact drug loading and entrapment efficiency. |
| Drug leakage during the formulation process. | Optimize the homogenization or sonication parameters. Excessive energy input can lead to drug expulsion from the nanoparticles. Consider using a combination of lipids that form a more stable matrix. |
| Suboptimal surfactant concentration. | The concentration of the surfactant is crucial for stabilizing the nanoparticles and preventing drug leakage. Perform a concentration optimization study for the selected surfactant. |
Issue 3: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing volume or concentration. | Ensure accurate and consistent preparation of the dosing formulation. Use calibrated equipment for dosing and verify the homogeneity of the suspension before each administration. |
| Physiological variability in animals. | Use a sufficient number of animals per group to account for inter-individual differences. Ensure that animals are properly fasted before dosing, as food can affect the absorption of lipophilic compounds. |
| Formulation instability. | Assess the stability of your formulation under storage conditions and in simulated gastrointestinal fluids. Aggregation or drug precipitation prior to absorption can lead to variable results. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystals
This protocol is based on the precipitation-ultrasonication-homogenization method.
-
Dissolution of CTS: Dissolve this compound in a suitable organic solvent (e.g., acetone) to prepare the organic phase.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407).
-
Precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring to form a crude nanosuspension.
-
High-Pressure Homogenization: Subject the crude nanosuspension to high-pressure homogenization for a specified number of cycles (e.g., 5 cycles at 300 bar followed by 8 cycles at 1000 bar) to reduce the particle size and achieve a uniform distribution.[7]
-
Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol) to obtain a dry powder that can be reconstituted before use.[7]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) before drug administration, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., nanocrystal suspension) and the control (crude CTS suspension) orally via gavage at a specific dose (e.g., 20 mg/kg).[6][7]
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[6]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[6]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software. The relative bioavailability is calculated as (AUCtest / AUCcontrol) × 100%.
Visualizations
References
- 1. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Charactering the metabolism of this compound by human P450 enzymes and uridine diphosphate glucuronosyltransferases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. Enhancement of solubility and dissolution rate of this compound, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of solubility and dissolution rate of this compound, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza [agris.fao.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of Cryptotanshinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Cryptotanshinone in experimental settings.
Troubleshooting Guide & FAQs
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro experiments. What are my options?
A1: this compound is practically insoluble in water (approximately 0.00976 mg/mL), which presents a significant challenge for aqueous-based experiments.[1][2] Direct dissolution in aqueous buffers is generally not feasible. Here are the recommended approaches:
-
Co-solvents: For initial stock solutions, this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, and ether.[1][2] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration, as it may impact your experimental system.
-
Formulation Strategies: For in vivo studies or cell-based assays where organic solvent concentrations must be minimized, various formulation strategies can be employed to enhance the aqueous dispersibility and bioavailability of this compound. These include nanoparticles, liposomes, cyclodextrin inclusion complexes, and solid dispersions.
Q2: What is the recommended starting point for preparing a stock solution of this compound?
A2: A common starting point is to prepare a concentrated stock solution in 100% DMSO. For example, a 20 mM stock solution can be prepared and stored at -20°C. From this stock, you can make further dilutions into your culture medium or buffer. Always ensure the final DMSO concentration is compatible with your experimental model and include a vehicle control in your experiments.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: This is a common issue due to the hydrophobic nature of this compound. Here are some troubleshooting tips:
-
Lower the Final Concentration: Try working with a lower final concentration of this compound in your experiments.
-
Increase the Volume of Aqueous Medium: When diluting, add the DMSO stock solution to a larger volume of the aqueous medium while vortexing or stirring to facilitate rapid dispersion.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Poloxamer 407, in your final solution can help to stabilize the compound and prevent precipitation.
-
Explore Formulations: If precipitation remains an issue, it is highly recommended to use one of the formulation strategies outlined below to improve solubility and stability in aqueous media.
Q4: I need to administer this compound orally to rats, but its bioavailability is very low. Which formulation strategy is most effective at improving oral bioavailability?
A4: Several nanoformulation strategies have been shown to significantly improve the oral bioavailability of this compound. Nanocrystals and solid lipid nanoparticles (SLNs) are particularly effective. For instance, a nanocrystal formulation was reported to increase the oral bioavailability by 2.87-fold compared to the raw drug.[3][4] SLNs have also demonstrated a significant enhancement in bioavailability.[5][6]
Q5: What are the key differences between the various formulation approaches for this compound?
A5: Each formulation strategy has its own advantages:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing absorption.
-
Nanocrystals: These are pure drug nanoparticles stabilized by a surfactant. They increase the surface area of the drug, leading to enhanced dissolution rate and solubility.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules like this compound within their hydrophobic core, thereby increasing their aqueous solubility.
-
Solid Dispersions: In this approach, this compound is dispersed in a hydrophilic carrier at the molecular level, which enhances its dissolution rate.
Quantitative Data Summary
The following table summarizes key quantitative data related to the solubility and formulation of this compound.
| Parameter | Value | Formulation/Solvent | Reference |
| Water Solubility | 0.00976 mg/mL | Water | [1][2] |
| Solubility in Organic Solvents | Soluble | DMSO, Methanol, Ethanol, Chloroform, Ether | [1][2] |
| Nanocrystal Saturation Solubility | 62.29 ± 1.91 µg/mL | Aqueous Medium | [3][4] |
| Solid Lipid Nanoparticles (SLNs) | |||
| Mean Diameter (GMS-SLNs) | 121.4 ± 6.3 nm | Glyceryl monostearate | [5] |
| Zeta Potential (GMS-SLNs) | -25.2 ± 1.3 mV | Glyceryl monostearate | [5] |
| Mean Diameter (CP-SLNs) | 137.5 ± 7.1 nm | Compritol 888 ATO | [5] |
| Zeta Potential (CP-SLNs) | -27.6 ± 1.2 mV | Compritol 888 ATO | [5] |
| Nanocrystals | |||
| Mean Diameter | 315.67 ± 11.02 nm | Poloxamer 407 stabilized | [3][4] |
| Zeta Potential | Near 0 mV | Poloxamer 407 stabilized | [3][4] |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on an ultrasonic and high-pressure homogenization method.
Materials:
-
This compound (CTS)
-
Soy lecithin
-
Lipid matrix (e.g., Glyceryl monostearate or Compritol 888 ATO)
-
Absolute ethanol
-
Tween 80
-
Distilled water
Procedure:
-
Prepare the Organic Phase: In a water bath at 80°C, dissolve 0.25 g of CTS, 3.0 g of soy lecithin, and 3.0 g of the chosen lipid matrix in absolute ethanol to obtain a clear, melted organic phase.
-
Prepare the Aqueous Phase: Dissolve 1.0 g of Tween 80 in 50 mL of distilled water and heat to 80°C.
-
Form a Coarse Emulsion: Add the aqueous phase dropwise to the organic phase while stirring with a magnetic stirrer for 5 minutes.
-
Ultrasonication: Subject the coarse premix to ultrasonic treatment for 10 minutes using a high-intensity probe sonicator at 80°C.
-
Evaporation of Organic Solvent: Evaporate the ethanol from the emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 800 bar for three cycles.
-
Filtration and Storage: Immediately filter the dispersion through a 0.45-µm membrane. Adjust the final volume to 100 mL with distilled water and store at 4 ± 2°C.
Protocol 2: Preparation of this compound Nanocrystals
This protocol utilizes a precipitation method followed by high-pressure homogenization.
Materials:
-
This compound (CTS)
-
Acetone
-
Poloxamer 407
-
Distilled water
Procedure:
-
Dissolve this compound: Dissolve 300 mg of CTS in acetone.
-
Prepare Stabilizer Solution: Prepare a 1% (w/v) Poloxamer 407 aqueous solution.
-
Precipitation: Add the CTS-acetone solution dropwise into 100 mL of the 1% Poloxamer 407 aqueous solution under magnetic stirring at 800 rpm at room temperature.
-
Stirring: Continue stirring the crude dispersion for 4 hours.
-
High-Pressure Homogenization: Pass the crude dispersion through a high-pressure homogenizer for 5 cycles at 300 bar, followed by 8 cycles at 1,000 bar.
-
Lyophilization (Optional): For long-term storage, the nanocrystal suspension can be freeze-dried with a cryoprotectant like mannitol.
Protocol 3: Preparation of this compound-β-Cyclodextrin Inclusion Complex (General Method)
This protocol is a general method for preparing inclusion complexes using the saturated aqueous solution method.
Materials:
-
This compound (CTS)
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
Procedure:
-
Prepare Saturated Cyclodextrin Solution: Prepare a saturated aqueous solution of β-CD or HP-β-CD by dissolving it in distilled water with heating and stirring. The temperature should be optimized (e.g., 48°C).
-
Dissolve this compound: Dissolve this compound in a minimal amount of ethanol.
-
Formation of Inclusion Complex: Slowly add the ethanolic solution of this compound to the saturated cyclodextrin solution under constant stirring.
-
Incubation: Continue stirring the mixture for a defined period (e.g., 3 hours) at the optimized temperature to allow for complex formation.
-
Cooling and Precipitation: Gradually cool the solution to room temperature and then store at 4°C to allow the inclusion complex to precipitate.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold distilled water, and then dry in a vacuum oven.
Protocol 4: Preparation of this compound Liposomes (General Method)
This protocol describes the thin-film hydration method for preparing liposomes.
Materials:
-
This compound (CTS)
-
Phospholipids (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid and Drug Dissolution: Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask. The water bath temperature should be above the lipid transition temperature.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the thin film by adding the aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid transition temperature. Agitate the flask by vortexing or manual shaking until the lipid film is fully dispersed, forming a multilamellar vesicle (MLV) suspension.
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for overcoming this compound's poor water solubility.
Signaling Pathways
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound inhibits the mTOR signaling pathway.
References
- 1. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Selected Factors on the Aqueous this compound Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability [frontiersin.org]
- 4. Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Enhanced Oral Bioavailability of this compound-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and enhanced oral bioavailability of this compound-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Cryptotanshinone nanoformulation for enhanced drug delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Cryptotanshinone (CTS) nanoformulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation, characterization, and application of this compound nanoformulations.
| Problem | Potential Cause | Suggested Solution |
| Low Drug Loading/Encapsulation Efficiency | 1. Poor affinity of CTS for the nanoparticle matrix.2. Premature drug leakage during formulation.3. Inefficient purification process leading to loss of nanoformulation. | 1. Optimize the polymer/lipid composition to enhance interaction with the lipophilic CTS.2. Adjust the solvent evaporation rate or dialysis time to minimize drug leakage.3. Use a gentle purification method like centrifugation at an optimized speed and duration or tangential flow filtration. |
| Particle Aggregation and Instability | 1. Insufficient stabilizer concentration.2. Inappropriate storage conditions (temperature, pH).3. High polydispersity index (PDI) of the initial formulation. | 1. Increase the concentration of the stabilizer (e.g., Poloxamer 407) or try a combination of stabilizers.[1][2]2. Store lyophilized nanocrystals at 4°C to prevent crystal growth.[1][2][3]3. Optimize homogenization pressure and cycles to achieve a lower PDI.[1][2] |
| Inconsistent Particle Size | 1. Fluctuations in homogenization pressure or sonication energy.2. Variation in the solvent/antisolvent addition rate.3. Inconsistent stirring speed. | 1. Calibrate and monitor the homogenizer or sonicator settings for each batch.2. Use a syringe pump for precise and consistent addition of the solvent phase to the antisolvent phase.3. Maintain a constant and optimized stirring speed throughout the formulation process. |
| Poor In Vitro Drug Release | 1. Strong binding of CTS within the nanoparticle core.2. High crystallinity of the entrapped drug.3. Inadequate dissolution medium. | 1. Modify the nanoparticle matrix to allow for a more controlled and sustained release.2. Formulate to favor an amorphous or partially amorphous state of CTS within the nanoparticles.[1][2]3. Ensure the dissolution medium contains a suitable surfactant (e.g., Tween 80) to maintain sink conditions for the poorly water-soluble CTS. |
| Low Bioavailability in In Vivo Studies | 1. Rapid clearance by the reticuloendothelial system (RES).2. Poor permeation across biological membranes.3. Instability of the nanoformulation in the gastrointestinal tract (for oral delivery). | 1. Surface-coat nanoparticles with PEG or other stealth materials to reduce RES uptake.2. Incorporate targeting ligands or permeation enhancers into the nanoformulation.3. Use enteric-coated or mucoadhesive nanoparticles to protect the formulation and enhance absorption. |
Frequently Asked Questions (FAQs)
1. Why is nanoformulation necessary for this compound?
This compound (CTS) is a lipophilic compound with poor water solubility (approximately 9.76 μg/ml) and low oral bioavailability (around 2.05% in rats).[1][2][4] These properties limit its clinical application.[5][6][7] Nanoformulations, such as nanocrystals, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can significantly improve the solubility, dissolution rate, and bioavailability of CTS, thereby enhancing its therapeutic efficacy.[1][2][5][6][7]
2. What are the common methods for preparing this compound nanoformulations?
Common methods include:
-
Precipitation followed by high-pressure homogenization: This "bottom-up" and "top-down" combined approach is used for preparing CTS nanocrystals.[1][2]
-
Ultrasonic and high-pressure homogenization: This method is employed for the preparation of solid lipid nanoparticles (SLNs).[8]
-
Solvent evaporation/emulsification methods: These are often used for creating polymeric nanoparticles, such as those made with PLGA.
3. What are the key parameters to consider during the optimization of CTS nanocrystal preparation?
Key parameters to optimize include the type and concentration of stabilizer, homogenization pressure, and the number of homogenization cycles. For instance, Poloxamer 407 has been shown to be an effective stabilizer for CTS nanocrystals.[1][2] Increasing the homogenization pressure and number of cycles generally leads to a reduction in particle size, but there is an optimal range beyond which further increases have minimal effect.[1][2]
4. How can the stability of lyophilized this compound nanoformulations be ensured?
Lyophilization is a common technique to improve the long-term stability of nanoformulations. For CTS nanocrystals, it is crucial to store the lyophilized product at low temperatures (e.g., 4°C) to prevent crystal growth and aggregation over time.[1][2][3] The use of cryoprotectants like mannitol can also facilitate redispersion.[3]
5. What are the expected improvements in bioavailability with CTS nanoformulations?
Studies have shown significant improvements in the oral bioavailability of CTS with nanoformulations compared to the free drug. For example, CTS nanocrystals have demonstrated a 2.87-fold increase in oral bioavailability in rats.[1][9] Solid lipid nanoparticles have also been shown to significantly enhance the relative bioavailability of CTS.[8]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Nanoformulations
| Nanoformulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| CTS Nanocrystals | 315.67 ± 11.02 | 0.20 ± 0.01 | ~0 | N/A | N/A | [1][9] |
| GMS-SLNs | 121.4 ± 6.3 | Not Reported | -25.2 ± 1.3 | Not Reported | Not Reported | [8] |
| CP-SLNs | 137.5 ± 7.1 | Not Reported | -27.6 ± 1.2 | Not Reported | Not Reported | [8] |
| CPT@PLGA | 183.9 ± 4.5 | 0.225 ± 0.048 | -21.7 ± 0.7 | Not Reported | Not Reported | [10] |
| CPT@PLGA/MSC | 204.3 ± 4.5 | 0.270 ± 0.028 | -9.6 ± 0.9 | Not Reported | Not Reported | [10] |
Table 2: Pharmacokinetic Parameters of this compound and its Nanoformulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| CTS Suspension | 20 | Not Reported | 0.5 ± 0.2 | 211.58 ± 30.58 | 100 | [1] |
| CTS Nanocrystals | 20 | Not Reported | 0.4 ± 0.1 | 607.0 ± 62.7 | 286.87 | [1][2] |
Experimental Protocols
1. Preparation of this compound Nanocrystals
This protocol is based on the precipitation followed by high-pressure homogenization method.[1][2]
-
Materials: this compound (CTS), Acetone, Poloxamer 407, Purified water.
-
Procedure:
-
Dissolve 300 mg of CTS in a suitable volume of acetone.
-
Prepare a 1% (w/v) aqueous solution of Poloxamer 407.
-
Under magnetic stirring at 800 rpm, add the CTS-acetone solution dropwise into 100 mL of the Poloxamer 407 solution at room temperature.
-
Subject the resulting nanosuspension to high-pressure homogenization. Optimize the process by varying the homogenization pressure (e.g., up to 1000 bar) and the number of cycles (e.g., up to 10 cycles).
-
The final nanosuspension can be lyophilized for long-term storage.
-
2. In Vitro Drug Release Study
This protocol utilizes the dialysis bag method.[8]
-
Materials: CTS nanoformulation, Dialysis bag (MWCO 10,000-12,000 Da), Dissolution medium (e.g., distilled water or phosphate-buffered saline with a surfactant), Thermostatic shaker.
-
Procedure:
-
Soak the dialysis bag in purified water for 12 hours before use.
-
Place a known volume (e.g., 1 mL) of the CTS nanoformulation dispersion into the dialysis bag and securely clamp both ends.
-
Immerse the sealed dialysis bag in a container with a defined volume (e.g., 10 mL) of the dissolution medium.
-
Place the container in a thermostatic shaker set at 37°C and a suitable agitation speed (e.g., 50 strokes per minute).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of CTS in the collected samples using a validated analytical method such as HPLC.
-
Visualizations
Caption: Experimental workflow for this compound nanoformulation.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of this compound and its Nanoformulation in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Preparation and Enhanced Oral Bioavailability of this compound-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Cryptotanshinone Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Cryptotanshinone (CT) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and showing reduced activity over time?
A1: this compound is known to be unstable in aqueous solutions, which can lead to a decrease in its concentration and a corresponding loss of biological activity. This instability is primarily influenced by factors such as pH, temperature, and exposure to light.[1][2][3] The color change is often an indicator of degradation.
Q2: What are the optimal pH conditions for dissolving and storing this compound in an aqueous solution?
A2: this compound exhibits pH-dependent stability. It is particularly unstable in acidic conditions (pH < 2) and strongly alkaline conditions (pH > 11).[4] For enhancing solubility, alkaline conditions (pH 10-12) have been shown to be effective; however, prolonged exposure to high pH can lead to structural changes, including the collapse of the tetrahydrofuran ring.[4] A neutral to slightly alkaline pH range is generally recommended for short-term experiments, but stability should be carefully monitored.
Q3: Can I use organic co-solvents to improve the stability of this compound in my aqueous buffer?
A3: Yes, using organic co-solvents can improve the solubility and, in some cases, the stability of this compound. Ethanol has been used as a co-solvent, particularly in alkaline solutions, to enhance solubility.[4] However, it is crucial to ensure the chosen co-solvent is inert and does not interfere with your experimental assay. For instance, in DMSO, this compound has been observed to convert to Tanshinone IIA.[5]
Q4: How does temperature affect the stability of this compound solutions?
A4: Like many tanshinones, this compound is sensitive to high temperatures.[3][6] Elevated temperatures can accelerate the degradation process, leading to a faster decline in the active compound's concentration.[1][2] It is recommended to prepare solutions fresh and store them at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and protected from light.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is a photolabile compound.[3] Exposure to light, particularly UV light, can induce degradation.[7][8] Therefore, all experiments involving this compound solutions should be conducted with protection from light, for example, by using amber-colored vials or wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Cell Culture Media
Symptoms:
-
Inconsistent experimental results.
-
Decreased biological effect over the duration of the experiment.
-
Visible changes in the color of the culture media.
Possible Causes & Solutions:
| Cause | Solution |
| pH of Media | The pH of standard cell culture media (typically ~7.4) may still allow for gradual degradation over 24-48 hours. Solution: Prepare fresh stock solutions of this compound and add them to the media immediately before treating the cells. For longer experiments, consider replacing the media with freshly prepared this compound at regular intervals. |
| Temperature | Incubation at 37°C will accelerate degradation. Solution: While the incubation temperature cannot be changed, you can minimize the time the compound is in the media by following the solution above. Store stock solutions at -20°C or -80°C. |
| Light Exposure | Standard laboratory lighting can contribute to photodegradation. Solution: Protect your stock solutions and cell culture plates from light by using amber tubes and covering plates with foil when not on the microscope stage. |
| Reaction with Media Components | Components in the media could potentially react with and degrade this compound. Solution: If possible, run a control experiment with this compound in a simple buffer at the same pH and temperature to assess its stability in the absence of complex media components. |
Experimental Workflow for Investigating Instability in Media
Caption: Workflow for assessing this compound stability in cell culture media.
Issue 2: Inconsistent Chromatographic Peak Areas in HPLC Analysis
Symptoms:
-
Decreasing peak area for this compound in repeated injections of the same solution.
-
Appearance of new, unidentified peaks in the chromatogram over time.
Possible Causes & Solutions:
| Cause | Solution |
| Autosampler Conditions | Leaving samples in the autosampler at room temperature for an extended period can lead to degradation. Solution: Use a cooled autosampler (e.g., set to 4°C). If a cooled autosampler is not available, minimize the run time and prepare fresh dilutions for each sequence. |
| Mobile Phase pH | An inappropriate mobile phase pH can cause on-column degradation. Solution: For reversed-phase HPLC, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure good peak shape for phenolic compounds. Ensure the pH is compatible with your column and instrument. |
| Photodegradation in Autosampler | Exposure to light in clear autosampler vials. Solution: Use amber or light-blocking autosampler vials. |
Proposed Degradation Pathway of this compound
While the exact degradation pathway in aqueous solution is not fully elucidated, based on the chemical structure (an o-quinone and a furan ring) and the behavior of similar compounds, a putative degradation pathway can be proposed.
References
- 1. researchgate.net [researchgate.net]
- 2. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renoprotective Effects of Tanshinone IIA: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Selected Factors on the Aqueous this compound Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, this compound and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Blue light decreases tanshinone IIA content in Salvia miltiorrhiza hairy roots via genes regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cryptotanshinone Dosage for Anti-Cancer Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Cryptotanshinone (CTS) dosage in anti-cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for in vitro studies with this compound?
A1: Based on published data, a common starting concentration range for in vitro experiments is between 1 µM and 40 µM.[1][2] The half-maximal inhibitory concentration (IC50) varies significantly across different cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in cancer progression. The most frequently reported pathways include the inhibition of STAT3, PI3K/Akt/mTOR, and NF-κB signaling.[3][4][5]
Q3: What is a typical dosage for in vivo animal studies?
A3: In xenograft mouse models, an effective dosage of this compound has been reported to be around 5 mg/kg, administered for a period of 18 days.[4] However, the optimal dosage can vary depending on the animal model, tumor type, and administration route.
Q4: How can I assess the effect of this compound on cell viability?
A4: Cell viability can be assessed using various colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[4][6] These assays measure the metabolic activity of viable cells.
Q5: How can I determine if this compound is inducing apoptosis in my cancer cells?
A5: Apoptosis can be detected and quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[4][7][8] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Uneven drug distribution in wells. | Mix the plate gently by tapping after adding this compound. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS. | |
| No significant decrease in cell viability observed. | Sub-optimal drug concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Short incubation time. | Increase the incubation time with this compound (e.g., 24h, 48h, 72h). | |
| Cell line is resistant to this compound. | Consider using a different cancer cell line or investigating mechanisms of resistance. | |
| Difficulty in detecting apoptosis by flow cytometry. | Apoptosis is an early event. | Harvest cells at earlier time points after treatment. |
| Incorrect compensation settings. | Use single-stained controls (Annexin V only and PI only) to set up proper compensation. | |
| Cell loss during staining procedure. | Be gentle during cell washing and centrifugation steps. | |
| Inconsistent Western blot results for signaling pathway proteins. | Low protein concentration in lysate. | Ensure complete cell lysis and accurate protein quantification using a BCA or Bradford assay. |
| Sub-optimal antibody concentration. | Titrate the primary and secondary antibodies to find the optimal dilution. | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining of the membrane. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| No significant tumor growth inhibition. | Insufficient drug dosage. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Poor bioavailability of this compound. | Consider alternative routes of administration (e.g., intraperitoneal injection) or formulation strategies to improve solubility. | |
| Rapid metabolism of the compound. | Investigate the pharmacokinetic profile of this compound in your animal model. | |
| Toxicity observed in animals (e.g., weight loss). | Dosage is too high. | Reduce the dosage or the frequency of administration. |
| Off-target effects. | Monitor animal health closely and perform histopathological analysis of major organs. |
Data Presentation
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Rh30 | Rhabdomyosarcoma | ~5.1 | One Solution Assay | [1] |
| DU145 | Prostate Cancer | ~3.5 | One Solution Assay | [1] |
| Hey | Ovarian Cancer | 18.4 | Not Specified | [3] |
| A2780 | Ovarian Cancer | 11.2 | Not Specified | [3] |
| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h) | CCK-8 | [6] |
| CEM/ADR5000 | Acute Lymphoblastic Leukemia | 5.0 | Not Specified | [5] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.8 | Not Specified | [5] |
| HeLa | Cervical Cancer | >25 | Not Specified | [9] |
| MCF-7 | Breast Cancer | >25 | Not Specified | [9] |
Table 2: In Vivo Anti-Cancer Activity of this compound
| Animal Model | Cancer Type | Dosage | Duration | Outcome | Reference |
| Xenograft Mice | Renal Cell Carcinoma (A498 cells) | 5 mg/kg | 18 days | Reduced tumor volume and weight | [4] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and incubate overnight.[4]
-
Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24h, 48h, 72h).[4]
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[4]
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis for STAT3 Phosphorylation
-
Treat cells with different concentrations of this compound for the indicated time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.[4]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Major signaling pathways inhibited by this compound in cancer cells.
Caption: Workflow for determining cell viability after this compound treatment.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of this compound on acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Intervention Mechanism of this compound on Human A2780 Ovarian Cancer Cell Line Using GC-MS-Based Cellular Metabolomics | MDPI [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
challenges in clinical translation of Cryptotanshinone research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the clinical translation of Cryptotanshinone (CTS).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to the clinical translation of this compound?
A1: The major challenges hindering the clinical use of this compound are its poor aqueous solubility and low oral bioavailability.[1][2] These properties lead to inefficient absorption and rapid metabolism in the body, which limits its therapeutic efficacy.[3][4] Additionally, its photosensitivity and sensitivity to alkaline conditions can affect its stability.[4]
Q2: What is the general toxicity profile of this compound?
A2: Studies suggest that this compound has a generally favorable safety profile at therapeutic doses. An acute toxicity study showed no death or toxicity in rats with intravenous administration of 32 g/kg.[3] However, some studies indicate that higher doses (e.g., 30 mg/kg in rats) may lead to hepatorenal dysfunction.[5] Developmental toxicity has also been observed in zebrafish embryos.[3] Therefore, careful dose-response and toxicity studies are essential.
Q3: Which signaling pathways are most significantly modulated by this compound in cancer cells?
A3: this compound exerts its anti-cancer effects by modulating multiple key signaling pathways. The most frequently cited pathways include the PI3K/Akt/mTOR and JAK/STAT pathways, particularly the inhibition of STAT3.[3][6][7] By inhibiting these pathways, CTS can suppress cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest.[7][8]
Q4: Why do I observe different cell cycle arrest phases (G1 vs. G2/M) in different cell lines treated with this compound?
A4: The observed phase of cell cycle arrest can vary depending on the cancer cell line's specific genetic and molecular characteristics. For example, in B16BL6 melanoma cells, this compound induces G1 arrest, while in B16 cells, it causes G2/M arrest.[9] This is likely due to differential effects on cell cycle regulatory proteins like p21, Cdc25c, Cyclin A1, and Cdk1 in different cellular contexts.[9]
Troubleshooting Guides for Experiments
Problem 1: Low solubility of this compound in aqueous buffers for in vitro assays.
-
Question: My this compound is precipitating in the cell culture media. How can I improve its solubility for my experiments?
-
Answer: this compound is a lipophilic compound with very low water solubility (reported as low as 0.00976 mg/mL).[10] For in vitro assays, it is standard practice to first dissolve CTS in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4] This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. The stability of CTS is highest between pH 8.0 and 12.0, but it can be degraded in strongly acidic or alkaline conditions.[10]
Problem 2: Poor and variable oral bioavailability in animal models.
-
Question: I am observing low and inconsistent plasma concentrations of this compound in my rat pharmacokinetic studies. What strategies can I use to improve its oral bioavailability?
-
Answer: This is a well-documented challenge. The absolute oral bioavailability of unmodified CTS in rats is very low, reported to be around 2.05%.[11] This is due to poor solubility and P-glycoprotein (P-gp) mediated efflux.[3] To overcome this, you can explore advanced formulation strategies:
-
Nanocrystals: Preparing CTS nanocrystals can significantly increase saturation solubility and dissolution rate. One study showed a 2.87-fold improvement in oral bioavailability in rats using this method.[11]
-
Solid Lipid Nanoparticles (SLNs): Encapsulating CTS in SLNs is another effective approach to enhance oral absorption and can also alter its metabolic behavior.[12]
-
Solid Dispersions: Creating a solid dispersion of CTS with carriers like povidone K-30 or poloxamer 407 has been shown to enhance its solubility and dissolution, leading to increased AUC in pharmacokinetic studies.[13]
-
Problem 3: Inconsistent anti-proliferative effects (IC50 values) across experiments.
-
Question: The IC50 values for this compound in my cancer cell line assays are not reproducible. What could be causing this variability?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, within a consistent and low passage number range, and free from contamination.
-
Seeding Density: Use a consistent cell seeding density for all experiments, as this can significantly impact growth rates and drug response.
-
Drug Preparation and Stability: Prepare fresh dilutions of your CTS stock solution for each experiment. CTS can be sensitive to light and pH, so proper storage and handling are critical to maintaining its potency.[4]
-
Assay Incubation Time: CTS cytotoxicity is often time- and dose-dependent.[6] Ensure you are using a consistent incubation time (e.g., 24, 48, or 72 hours) as specified in established protocols. For example, the IC50 in A2780 ovarian cancer cells dropped from 11.39 µM at 24 hours to 8.49 µM at 48 hours.[14]
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | Solubility | Reference |
| Water | 0.00976 mg/mL | [10] |
| Water | 0.97 ± 0.12 µg/mL | [11] |
| 1% Poloxamer 407 (aqueous) | 4.15 ± 0.03 µg/mL | [11] |
| CTS Nanocrystals in water | 62.29 ± 1.91 µg/mL | [11] |
| Alkaline Solutions (pH 10-12.7) | Significantly Increased | [10] |
| Organic Solvents (DMSO, ethanol, chloroform) | Very Soluble | [4][10] |
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Rh30 | Rhabdomyosarcoma | ~5.1 | [8] |
| DU145 | Prostate Carcinoma | ~3.5 | [8] |
| B16 | Melanoma | 12.37 | [9] |
| B16BL6 | Melanoma (High Metastatic) | 8.65 | [9] |
| A2780 (24h) | Ovarian Cancer | 11.39 | [14] |
| A2780 (48h) | Ovarian Cancer | 8.49 | [14] |
| HeLa | Cervical Cancer | >17.55 | [15] |
| MCF-7 | Breast Cancer | >16.97 | [15] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Formulation | Animal Model | Dose | Bioavailability | Key Finding | Reference |
| Parent CTS | Rat | 60 mg/kg (oral) | 2.05% | Low intrinsic bioavailability. | [4] |
| Hydroxypropyl-β-cyclodextrin Complex | Rat | 60 mg/kg (oral) | 6.90% | 2.5-fold increase vs. parent CTS. | [4] |
| Hydroxypropyl-β-cyclodextrin Complex | Dog | 53.4 mg/kg (oral) | 11.1% ± 1.8% | Improved bioavailability. | [4] |
| Nanocrystals | Rat | 20 mg/kg (oral) | 2.87-fold increase vs. raw drug | Nanocrystal formulation enhances oral absorption. | [11] |
| Solid Lipid Nanoparticles (SLNs) | Rat | N/A | Significantly Increased | SLNs enhance bioavailability and alter metabolism. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystals This protocol is a summary of a method to improve the solubility and bioavailability of CTS.[11][16]
-
Preparation of Organic Phase: Dissolve 300 mg of this compound in a suitable organic solvent like acetone.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer. For example, 100 mL of a 1% Poloxamer 407 solution.
-
Precipitation: Add the organic phase dropwise into the aqueous phase under magnetic stirring (e.g., 800 rpm) at room temperature. This will form a crude dispersion. Continue stirring for approximately 4 hours to allow for solvent evaporation.
-
High-Pressure Homogenization: Process the crude dispersion through a high-pressure homogenizer. A typical procedure involves multiple cycles at increasing pressures (e.g., 5 cycles at 300 bar followed by 8 cycles at 1,000 bar) to reduce the particle size and create a uniform nanosuspension.
-
Lyophilization (Optional): To create a stable powder, the nanosuspension can be lyophilized (freeze-dried), often with a cryoprotectant.
-
Characterization: The resulting nanocrystals should be characterized for particle size, zeta potential, and crystallinity (using methods like DSC and PXRD).
Protocol 2: In Vitro Cytotoxicity (CCK-8/MTT Assay) This is a general protocol for determining the cytotoxic effects of CTS on a cancer cell line.[14]
-
Cell Seeding: Plate cancer cells (e.g., A2780) in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM). Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 4, 8, 12, 16, 20 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of CTS.
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
Viability Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-2 hours at 37°C in the dark.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell survival rate relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways
Caption: Key anti-cancer signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Experimental workflow for overcoming CTS translation challenges.
Logical Relationships
Caption: Logical map of CTS challenges and corresponding solutions.
References
- 1. A Review of this compound and its Nanoformulation in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel perspectives on the therapeutic role of this compound in the management of stem cell behaviors for high-incidence diseases [frontiersin.org]
- 3. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | A Mini-Review of the Anticancer Properties of this compound: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 7. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Selected Factors on the Aqueous this compound Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability [frontiersin.org]
- 12. Preparation and Enhanced Oral Bioavailability of this compound-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Cryptotanshinone precipitation in cell culture media
Welcome, Researchers! This guide provides technical support for working with Cryptotanshinone (CT) in cell culture. Its purpose is to help you overcome common challenges, particularly the issue of compound precipitation, to ensure the accuracy and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to cell culture media?
A: this compound is a lipophilic (fat-soluble) compound with very low solubility in water-based solutions like cell culture media.[1][2][3] It is typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. When this stock is diluted into the aqueous environment of your media, the abrupt change in solvent polarity can cause the this compound to "crash out" or precipitate, especially if its solubility limit is exceeded.[4][5]
Q2: What is the best solvent for making a this compound stock solution?
A: The most recommended and widely used solvent for preparing this compound stock solutions for in vitro studies is 100% sterile DMSO .[6] It effectively solubilizes this compound at high concentrations, allowing you to use a very small volume of the stock solution for your experiments, which minimizes the final DMSO concentration in your culture.[1][2]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: DMSO tolerance is cell-line dependent and can be influenced by the duration of exposure.[7][8] As a general guideline, most robust, immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6][9] However, for sensitive or primary cells, it is best to keep the final concentration at or below 0.1%.[6] Exceeding 1-2% can lead to significant cell stress, altered gene expression, and cytotoxicity.[7][10][11] It is crucial to determine the specific tolerance of your cell line and to always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]
Q4: Can I dissolve this compound directly in media or a buffer like PBS?
A: No, this is not recommended. This compound's aqueous solubility is extremely low (reported as low as 0.00976 mg/mL), making it practically insoluble in media or PBS directly.[1][2][3] Attempting to do so will result in an uneven suspension, not a true solution, leading to inaccurate and non-reproducible dosing.
Q5: My compound precipitates even at a low final DMSO concentration. What else can I do?
A: If precipitation occurs even with a tolerable final DMSO concentration, consider the following:
-
Mixing Technique: Ensure you are adding the DMSO stock to pre-warmed (37°C) media while vortexing or swirling vigorously. This rapid dispersion helps prevent localized high concentrations that trigger precipitation.[4]
-
Serum Content: The presence of serum can help. Proteins like albumin can bind to hydrophobic compounds and increase their apparent solubility.[12] If you are working in serum-free conditions, precipitation is more likely.
-
Stock Concentration: Your stock solution might not be fully dissolved. Visually inspect it for any microcrystals. Gentle warming (to 37°C) may help.
-
Solubility Limit: You may be exceeding the solubility limit of this compound in the final media, regardless of the DMSO concentration. Consider performing a solubility test in your specific media to determine the maximum achievable concentration.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | 1. "Salting Out" Effect: The rapid shift from organic solvent to aqueous media causes the compound to crash out of solution.[4][5] | Improve Mixing: Pre-warm media to 37°C. Add the stock solution dropwise into the vortex of the swirling media to ensure rapid and even dispersion.[4] |
| 2. Low Temperature: Adding stock to cold media reduces solubility. | Use Warmed Media: Always use media pre-warmed to 37°C for making your working solutions.[4] | |
| 3. High Final Concentration: The target concentration exceeds the solubility limit of this compound in the media. | Determine Solubility Limit: Perform a pilot experiment to find the maximum clear concentration you can achieve in your specific media. You may need to lower your experimental concentrations. | |
| Solution appears cloudy or precipitate forms over time in the incubator. | 1. Instability: The compound may be unstable or aggregating at 37°C over several hours or days. | Refresh Media: For long-term experiments, replace the media with a freshly prepared this compound solution every 24-48 hours. |
| 2. Media Evaporation: Water loss from the culture plate increases the compound's effective concentration above its solubility limit.[5] | Maintain Humidity: Ensure your incubator has adequate humidity. Use plates with tight-fitting lids or sealing tape for long-term cultures. | |
| 3. pH Shift: Cellular metabolism can alter the pH of the media, which may affect compound solubility.[2][5] | Use Buffered Media: Ensure your media contains an appropriate buffer (e.g., HEPES) if you are not using a CO₂ incubator, or that the CO₂ level is correctly calibrated. | |
| Inconsistent or unexpected experimental results. | 1. Micro-precipitation: Undetectable by eye, small precipitates can form, lowering the effective concentration of the drug available to the cells. | Inspect and Prepare Fresh: Before treating cells, inspect the diluted media under a microscope for crystals. Always prepare fresh working solutions immediately before each experiment from a clear stock solution. |
| 2. DMSO Effects: The final concentration of DMSO, even if low, might be affecting cellular pathways.[7] | Use Consistent Vehicle Control: Always include a "vehicle control" group treated with the exact same final concentration of DMSO as your experimental groups. This allows you to distinguish the effects of the compound from the effects of the solvent. |
Section 3: Experimental Protocols
Protocol 1: Preparation of a this compound (CT) Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 296.36 g/mol )
-
Sterile, anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
Pipettors and sterile tips
Methodology:
-
Calculation: To make a 10 mM solution, you need to dissolve 2.964 mg of CT in 1 mL of DMSO.
-
Calculation: 296.36 g/mol * 0.010 mol/L = 2.9636 g/L = 2.964 mg/mL
-
-
Weighing: Carefully weigh out the required amount of CT powder (e.g., 2.96 mg) and place it into a sterile tube.
-
Dissolution: Add the calculated volume of 100% DMSO (e.g., 1 mL) to the tube containing the CT powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear with no visible particulates. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber tubes). Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
Protocol 2: Preparing Working Concentrations and Dosing Cells
This protocol describes the dilution of the 10 mM DMSO stock to a final concentration of 10 µM in cell culture media, ensuring the final DMSO concentration is 0.1%.
Methodology:
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium (with serum, if applicable) in a 37°C water bath or incubator until it reaches temperature.
-
Calculate Dilution: To get a 10 µM final concentration from a 10 mM stock, you need a 1:1000 dilution. This dilution will result in a final DMSO concentration of 0.1% (1/1000th of 100%).
-
Perform Dilution:
-
Pipette the required volume of pre-warmed media into a sterile conical tube (e.g., for 10 mL final volume, use 9.99 mL of media).
-
Place the tube on a vortex mixer set to a medium speed.
-
While the media is swirling, add the required volume of the 10 mM CT stock solution (e.g., 10 µL for a 10 mL final volume). Add the stock solution slowly, directly into the liquid vortex, not onto the tube wall.
-
-
Final Mix: Continue vortexing for another 10-15 seconds to ensure the solution is homogenous.
-
Visual Inspection: Visually inspect the final working solution against a light source to ensure it is clear and free of any precipitate or cloudiness.
-
Cell Treatment: Remove the old media from your cell culture plates and immediately add the freshly prepared media containing this compound.
Section 4: Data and Visualizations
Tables for Quick Reference
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀O₃ | [1] |
| Molecular Weight | 296.36 g/mol | |
| Appearance | Orange-brown powder/crystals | [1] |
| Aqueous Solubility | ~0.00976 mg/mL (Slightly soluble) | [1][2][3] |
| DMSO Solubility | ≥5 mg/mL | |
| LogP (o/w) | 3.44 - 4.13 | [1][13] |
Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. Concentration | Notes | Source(s) |
| Robust/Immortalized Lines | ≤ 0.5% | Some lines may tolerate up to 1%, but this should be verified. | [6][8] |
| Primary Cells | ≤ 0.1% | Highly sensitive to solvent effects. | [6] |
| Sensitive Cell Lines | ≤ 0.1% | Perform a dose-response curve to determine the no-effect concentration. | [6][11] |
| Long-term Cultures (>48h) | ≤ 0.1% | Cytotoxicity can be time-dependent. | [7] |
Experimental and Pathway Diagrams
Caption: Workflow for preparing and using this compound in cell culture.
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Off-Target Effects of Cryptotanshinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cryptotanshinone (CTS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies to reduce off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with this compound?
A1: While this compound (CTS) shows promising anti-cancer activity, researchers should be aware of potential off-target effects. The primary concerns include cardiotoxicity, hepatotoxicity, and neurotoxicity. For instance, at a concentration of 3 µM, CTS has been observed to decrease the proliferation of human fibroblast-like synovial cells.[1] However, studies have also shown that CTS can have protective effects on these tissues under certain conditions. For example, it can protect primary rat cortical neurons from glutamate-induced neurotoxicity and ameliorate doxorubicin-induced cardiotoxicity.[2][3]
Q2: How can I reduce the off-target cytotoxicity of this compound in my experiments?
A2: Several strategies can be employed to minimize the off-target effects of CTS:
-
Nanoformulations: Encapsulating CTS in nanoparticles, liposomes, or nanocrystals can improve its bioavailability and potentially target delivery to tumor tissues, thereby reducing systemic exposure and off-target effects.[4][5]
-
Structural Derivatives: Synthesizing derivatives of CTS can enhance its selectivity for cancer cells. For example, certain derivatives have shown increased water solubility and greater cytotoxicity towards cancer cells with reduced impact on normal cells.[6]
-
Combination Therapy: Using CTS in combination with other therapeutic agents can allow for lower, less toxic doses of each compound while achieving a synergistic anti-cancer effect.[7]
Q3: What are the known signaling pathways involved in this compound's off-target effects?
A3: The off-target effects of this compound can be mediated by its interaction with various signaling pathways. The PI3K/Akt and STAT3 pathways are two of the most well-documented. While inhibition of these pathways is often linked to the anti-cancer effects of CTS, their modulation in normal tissues can lead to unintended consequences.[3][8][9] For example, the PI3K/Akt pathway is crucial for cell survival, and its inhibition in non-cancerous cells could lead to toxicity.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in normal (non-cancerous) control cell lines.
Possible Cause: The concentration of free this compound is too high, leading to off-target effects.
Solutions:
-
Optimize CTS Concentration: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Utilize a Nanoformulation: If available, switch to a nanoformulation of CTS. These formulations are designed to improve drug delivery to cancer cells and can reduce the concentration of free drug interacting with normal cells.
-
Consider a CTS Derivative: Investigate if a structural derivative of CTS with higher selectivity is available or can be synthesized.
-
Implement Combination Therapy: Explore combining a lower dose of CTS with another anti-cancer agent that has a different mechanism of action to achieve a synergistic effect with reduced individual toxicity.
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
Possible Cause: Issues with the experimental protocol or the stability of the this compound solution.
Solutions:
-
Verify Protocol: Ensure all steps of the MTT assay are performed consistently. Pay close attention to incubation times, reagent concentrations, and the complete solubilization of formazan crystals.
-
Check CTS Solution: this compound is light-sensitive. Prepare fresh solutions for each experiment and protect them from light. Ensure the solvent used (e.g., DMSO) is of high purity and used at a final concentration that is not toxic to the cells.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment.
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxicity of this compound and the impact of different strategies on its effects.
Table 1: Cytotoxicity of this compound (CTS) in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A498 | Renal Cell Carcinoma | ~10 | [8] |
| 786-O | Renal Cell Carcinoma | ~15 | [8] |
| ACHN | Renal Cell Carcinoma | ~20 | [8] |
| DU145 | Prostate Cancer | 7 | [2] |
| H9c2 | Rat Cardiomyocytes | >25 (no significant toxicity) | [10] |
| Human Fibroblast-like Synovial Cells | Normal | 3 (decreased proliferation) | [1] |
Table 2: Comparison of this compound (CTS) and its Derivatives/Formulations
| Compound/Formulation | Cell Line | Effect | Quantitative Data | Reference |
| CTS Derivative C4-2 | MDA-MB-231 (Triple-Negative Breast Cancer) | Increased Cytotoxicity | IC50 = 4.92 µM (vs. 13.11 µM for CTS) | [6] |
| CTS Derivative C5-2 | MDA-MB-231 (Triple-Negative Breast Cancer) | Increased Cytotoxicity | IC50 = 2.76 µM (vs. 13.11 µM for CTS) | [6] |
| CTS Nanocrystals | Rats (in vivo) | Improved Bioavailability | 2.87-fold higher than raw drug | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures and should be optimized for your specific cell lines and experimental conditions.
Materials:
-
This compound (CTS) stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat cells with various concentrations of CTS (and vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.
Western Blot for PI3K/Akt and STAT3 Signaling
This protocol provides a general workflow for assessing the activation state of key proteins in the PI3K/Akt and STAT3 pathways.
Materials:
-
Cells treated with CTS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating strategies to reduce this compound off-target effects.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | A Mini-Review of the Anticancer Properties of this compound: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 4. A Review of this compound and its Nanoformulation in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Preparation and optimization of surface stabilized this compound nanocrystals with enhanced bioavailability [frontiersin.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound regulates gut microbiota and PI3K-AKT pathway in rats to alleviate CUMS induced depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Doxorubicin-Induced Cardiotoxicity by Targeting Akt-GSK-3β-mPTP Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cryptotanshinone and Tanshinone IIA in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Cryptotanshinone (CPT) and Tanshinone IIA (T2A) are prominent bioactive diterpene quinones extracted from the roots of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1] Both compounds have garnered significant attention for their anti-cancer properties, including the ability to inhibit angiogenesis—the formation of new blood vessels, a process critical for tumor growth and metastasis.[2] While structurally similar, their efficacy and underlying molecular mechanisms in suppressing angiogenesis exhibit key distinctions.[3] This guide provides an objective comparison of their anti-angiogenic performance, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Efficacy in Suppressing Angiogenesis
In vitro and in vivo studies have been employed to quantify and compare the anti-angiogenic potential of this compound and Tanshinone IIA. The data below summarizes their effects on key angiogenic processes, such as endothelial cell proliferation, migration, and tube formation.
| Parameter | This compound (CPT) | Tanshinone IIA (T2A) | Cell Type | Key Findings & Source(s) |
| Inhibition of Cell Proliferation (IC50) | ~3.5 - 5.1 µM | > 20 µM | DU145 & Rh30 Cancer Cells | CPT was found to be a more potent anti-proliferative agent than T2A in these cancer cell lines.[4] |
| ~10 µM | ~15 µM | HUVECs | Both compounds inhibited HUVEC growth in a dose-dependent manner.[5] | |
| Inhibition of Cell Migration | IC50: 6.5 µM (Chemotaxis) | Dose-dependent inhibition | Macrophages, HUVECs | CPT significantly reduced chemotactic migration.[6] T2A also inhibited HUVEC migration dose-dependently.[5] |
| Inhibition of Tube Formation | Significant suppression | No apparent effect in one study, but inhibition shown in others | HUVECs, BAECs | CPT significantly inhibited VEGF-induced tube formation.[7] One study noted CPT inhibited invasion while T2A did not.[1] Another study showed T2A does inhibit tube formation.[8][9] |
| In Vivo Angiogenesis (Matrigel Plug Assay) | Potent inhibition | Significant inhibition | Mice | Both compounds demonstrated potent anti-angiogenic activity in vivo. T2A profoundly inhibited microvessel formation.[5][10] |
| In Vivo Angiogenesis (CAM Assay) | Potent inhibition | Dose-dependent inhibition | Chicken Embryos | Both compounds were confirmed to inhibit in vivo angiogenesis.[9][10] |
HUVEC: Human Umbilical Vein Endothelial Cell; BAEC: Bovine Aortic Endothelial Cell; CAM: Chorioallantoic Membrane.
Mechanisms of Action: Divergent Signaling Pathways
While both compounds disrupt angiogenesis, they achieve this through distinct molecular pathways. This compound often demonstrates broader or different inhibitory targets compared to Tanshinone IIA.
This compound (CPT) primarily exerts its anti-angiogenic effects by targeting multiple critical signaling pathways. It has been shown to potently inhibit the VEGF-induced phosphorylation of its receptor, VEGFR2, thereby blocking downstream cascades including Src/FAK and ERK1/2 which are crucial for endothelial cell migration and proliferation.[7] Furthermore, CPT is a known inhibitor of the PI3K/Akt/mTOR and STAT3 signaling pathways, both of which are central to cell growth, survival, and proliferation.[6][11][12]
Tanshinone IIA (T2A) predominantly targets the tumor microenvironment and specific endothelial cell responses. Under hypoxic conditions, a common feature of solid tumors, T2A downregulates the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[8][13] This leads to a decreased secretion of pro-angiogenic factors like VEGF.[8] T2A also inhibits VEGF-induced activation of the JNK signaling pathway in endothelial progenitor cells and can modulate the balance of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs) to prevent matrix invasion.[9][10]
Visualizing the Signaling Pathways
Caption: this compound inhibits multiple signaling cascades (VEGFR2, PI3K, STAT3).
Caption: Tanshinone IIA primarily targets the hypoxia-HIF-1α-VEGF axis.
Experimental Protocols
The following are generalized methodologies for key in vitro experiments used to evaluate the anti-angiogenic properties of these compounds.
Cell Proliferation (MTT Assay)
-
Objective: To quantify the effect of the compounds on endothelial cell viability and proliferation.
-
Protocol:
-
Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Tanshinone IIA (e.g., 0-40 µM). A vehicle control (e.g., DMSO) is included.
-
Incubation: Cells are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
Cell Migration (Wound Healing Assay)
-
Objective: To assess the inhibition of endothelial cell motility.
-
Protocol:
-
Confluent Monolayer: HUVECs are grown to full confluency in 6-well plates.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the center of the monolayer.
-
Washing & Treatment: Wells are washed with PBS to remove detached cells, and then medium containing the test compounds at desired concentrations is added.
-
Imaging: Images of the wound are captured at time 0 and after a set period (e.g., 12-24 hours) using an inverted microscope.
-
Analysis: The area of the wound is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the extent of migration inhibition.
-
Tube Formation Assay
-
Objective: To evaluate the ability of compounds to inhibit the formation of capillary-like structures, a hallmark of angiogenesis.
-
Protocol:
-
Matrigel Coating: A 96-well plate is coated with Matrigel (a basement membrane matrix) and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs are harvested and resuspended in medium containing the test compounds.
-
Incubation: The cell suspension (e.g., 1.5 x 10⁴ cells/well) is added to the Matrigel-coated wells.
-
Tube Visualization: Plates are incubated for 4-12 hours at 37°C. The formation of tube-like networks is observed and photographed under a microscope.
-
Quantification: The total length of the tubes and the number of branch points are quantified using specialized imaging software to assess the degree of inhibition.
-
Experimental Workflow Visualization
Caption: A typical workflow for comparing anti-angiogenic compounds.
Conclusion
Both this compound and Tanshinone IIA are valuable natural compounds with demonstrated anti-angiogenic properties. The available data suggests that This compound may be a more potent direct inhibitor of endothelial cell proliferation and migration due to its targeting of fundamental signaling pathways like VEGFR2, PI3K/Akt, and STAT3.[4][7][12] In contrast, Tanshinone IIA's mechanism appears more focused on disrupting the pro-angiogenic signaling from the tumor microenvironment , particularly under hypoxic conditions, by targeting the HIF-1α/VEGF axis.[8]
The choice between these molecules for further drug development may depend on the specific therapeutic strategy: CPT for direct and broad inhibition of endothelial cell function, and T2A for targeting hypoxia-driven angiogenesis. Further head-to-head in vivo studies in various tumor models are necessary to fully delineate their comparative therapeutic potential.
References
- 1. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits chemotactic migration in macrophages through negative regulation of the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits VEGF-induced angiogenesis by targeting the VEGFR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA reduces secretion of pro-angiogenic factors and inhibits angiogenesis in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-angiogenic effect of Tanshinone IIA involves inhibition of matrix invasion and modification of MMP-2/TIMP-2 secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA inhibits angiogenesis in human endothelial progenitor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Frontiers | A Mini-Review of the Anticancer Properties of this compound: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 13. Tanshinone IIA inhibits β-catenin/VEGF-mediated angiogenesis by targeting TGF-β1 in normoxic and HIF-1α in hypoxic microenvironments in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cryptotanshinone and Other STAT3 Inhibitors: A Guide for Researchers
For Immediate Publication
Shanghai, China – December 14, 2025 – In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical oncogenic driver, making it a prime target for novel drug development. This guide provides a comparative analysis of Cryptotanshinone, a natural product-derived STAT3 inhibitor, against other prominent small-molecule inhibitors targeting this pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and experimental methodologies.
Introduction to STAT3 and Its Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating genes involved in cell proliferation, survival, and angiogenesis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, contributing to tumor growth and progression.[1][2] Therefore, inhibiting STAT3 has become a promising strategy in cancer therapy.[2]
This compound, a compound isolated from the root of Salvia miltiorrhiza, has been identified as a potent STAT3 inhibitor.[3] It exerts its anticancer effects by directly binding to the SH2 domain of STAT3, which in turn blocks STAT3 dimerization and phosphorylation at Tyr705, ultimately preventing its nuclear translocation and transcriptional activity.[4] This guide compares this compound with other well-characterized STAT3 inhibitors, including Stattic, S3I-201, Niclosamide, Curcumin, and Resveratrol.
Comparative Efficacy of STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected STAT3 inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Target | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| This compound | STAT3 | DU145 (Prostate) | Cell-free | 4.6 | [3] |
| EC109 (Esophageal) | Cell Viability | 2.57 (72h) | |||
| CAES17 (Esophageal) | Cell Viability | 10.07 (72h) | |||
| Hey (Ovarian) | Cell Viability | 18.4 (48h) | |||
| A2780 (Ovarian) | Cell Viability | 11.2 (48h) | |||
| Stattic | STAT3 SH2 Domain | Cell-free | Binding Assay | 5.1 | [5][6][7] |
| MDA-MB-231 (Breast) | Cell Viability | ~5.5 | [8] | ||
| S3I-201 | STAT3 DNA Binding | Cell-free | DNA Binding | 86 | [1][9][10][11] |
| MDA-MB-231 (Breast) | Cell Viability | ~100 | [9] | ||
| MDA-MB-435 (Breast) | Cell Viability | ~100 | [9] | ||
| MDA-MB-453 (Breast) | Cell Viability | ~100 | [9] | ||
| Niclosamide | STAT3 | DU145 (Prostate) | Cell Proliferation | 0.7 | [12] |
| A549 (Lung) | Cell Proliferation | 3.368 (24h), 0.99 (48h) | [13] | ||
| H1299 (Lung) | Cell Proliferation | 1.383 (24h), 0.836 (48h) | [13] | ||
| HepG2 (Liver) | Cell Proliferation | 31.91 (48h) | [14] | ||
| QGY-7703 (Liver) | Cell Proliferation | 10.24 (48h) | [14] | ||
| SMMC-7721 (Liver) | Cell Proliferation | 13.46 (48h) | [14] | ||
| Curcumin | STAT3 | QBC-939 (Cholangiocarcinoma) | Cell Viability | 8.9 (24h) | [15] |
| HUCCA (Cholangiocarcinoma) | Cell Viability | 10.8 (24h) | [15] | ||
| MDA-MB-231 (Breast) | Cell Viability | 26.9 (72h) | [16] | ||
| MCF-7 (Breast) | Cell Viability | 21.22 (72h) | [16] | ||
| Resveratrol | STAT3 | MG-63 (Osteosarcoma) | Cell Viability | 28.56 (48h) | [4] |
| MNNG/HOS (Osteosarcoma) | Cell Viability | 20.57 (48h) | [4] | ||
| HeLa (Cervical) | Cell Proliferation | 200-250 (48h) | [17] | ||
| MDA-MB-231 (Breast) | Cell Proliferation | 200-250 (48h) | [17] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these inhibitors involves the disruption of the STAT3 signaling cascade. The following diagrams, generated using Graphviz, illustrate the canonical STAT3 signaling pathway and the experimental workflow for assessing inhibitor efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of STAT3 inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[18]
-
Treatment: Treat the cells with various concentrations of the STAT3 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][19]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18] Cell viability is expressed as a percentage of the control.
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the effect of inhibitors on STAT3 activation.[21][22][23]
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[23]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[21][22]
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[21][24]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection system.[23] Band intensities are quantified to determine the ratio of phosphorylated to total STAT3.
STAT3 Dimerization Assay (Co-Immunoprecipitation)
This protocol is used to assess the effect of inhibitors on STAT3 dimerization.[25][26][27]
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing HA-tagged and FLAG-tagged STAT3. Treat the cells with the inhibitor.[25]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[26]
-
Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C. Add protein A/G agarose beads to pull down the FLAG-STAT3 and its interacting proteins.[25][28]
-
Western Blot Analysis: Wash the beads and elute the protein complexes. Analyze the eluates by Western blotting using an anti-HA antibody to detect co-precipitated HA-STAT3.[25][28]
Clinical Landscape of STAT3 Inhibitors
While many STAT3 inhibitors have shown promise in preclinical studies, their translation to the clinic is an ongoing process. Several STAT3 inhibitors are currently in various phases of clinical trials for a range of cancers.[2][29][30] For instance, the antisense oligonucleotide AZD9150 (danvatirsen) and the small molecule inhibitor napabucasin have been evaluated in clinical studies.[2][30] TTI-101 (C188-9) is another STAT3 inhibitor that has entered clinical trials.[31] The development of these agents highlights the therapeutic potential of targeting the STAT3 pathway in oncology.
Conclusion
This compound stands out as a promising natural product-derived STAT3 inhibitor with potent anti-cancer activity demonstrated across a variety of cancer cell lines. Its mechanism of action, involving the direct inhibition of STAT3 phosphorylation and dimerization, is well-characterized. When compared to other STAT3 inhibitors such as Stattic, S3I-201, and Niclosamide, this compound exhibits comparable or, in some cases, superior efficacy in preclinical models. The continued investigation and development of this compound and other STAT3 inhibitors are crucial for advancing targeted cancer therapies. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these agents.
References
- 1. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Resveratrol eliminates cancer stem cells of osteosarcoma by STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. S3I-201 (NSC74859, S31-201) | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide enhances the antitumor effects of radiation by inhibiting the hypoxia-inducible factor-1α/vascular endothelial growth factor signaling pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin analog WZ26 induces ROS and cell death via inhibition of STAT3 in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 25. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Global STAT3 Inhibitor Clinical Trials Insight 2028 [globenewswire.com]
- 30. STAT3 Inhibitors Drugs Market Clinical Pipeline Insight - BioSpace [biospace.com]
- 31. Facebook [cancer.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Cryptotanshinone and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Cryptotanshinone (CTS), a major active constituent of Salvia miltiorrhiza, and its principal metabolites. Understanding the absorption, distribution, metabolism, and excretion (ADME) of CTS and its bioactive metabolites is crucial for its development as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to support further research and drug development.
Pharmacokinetic Data Summary
This compound undergoes extensive metabolism in the body, with Tanshinone IIA (TSA) being one of its most significant and pharmacologically active metabolites. The pharmacokinetic parameters of CTS and TSA have been characterized in several preclinical studies, primarily in rats. The data reveals that both compounds exhibit low oral bioavailability.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Tanshinone IIA in Rats Following Oral Administration
| Parameter | This compound (CTS) | Tanshinone IIA (TSA) | Reference |
| Tmax (h) | 0.58 ± 0.14 | 0.64 ± 0.07 | [1] |
| Cmax (ng/mL) | 14.8 ± 3.5 (single compound) | 10.2 ± 2.1 (as metabolite of CTS) | [2] |
| ~118.4 (in extract) | ~102.0 (in extract) | [2] | |
| AUC (0-t) (ng·h/mL) | 35.6 ± 8.7 (single compound) | 48.9 ± 11.2 (as metabolite of CTS) | [2] |
| ~284.8 (in extract) | ~539.6 (in extract) | [2] | |
| t1/2 (h) | 3.81 ± 1.01 | 5.12 ± 0.08 | [1] |
Note: Pharmacokinetic parameters can vary significantly depending on the dosage, formulation (pure compound vs. herbal extract), and analytical methods used. The co-administration of other components within the Salvia miltiorrhiza extract has been shown to significantly increase the Cmax and AUC of both this compound and Tanshinone IIA.[2][3]
Metabolism of this compound
This compound is metabolized primarily in the liver by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[4] The main metabolic pathways are dehydrogenation and hydroxylation, leading to the formation of various metabolites.[5] To date, at least 45 metabolites of CTS have been identified.[4]
Tanshinone IIA is a major dehydrogenated metabolite of this compound and possesses a wide range of pharmacological activities.[4][5] Other metabolites include hydroxylated forms of both this compound and Tanshinone IIA, as well as their glucuronide conjugates.[5] While the pharmacokinetic data for many of these metabolites are limited, the focus of current research remains on the parent compound and its primary active metabolite, Tanshinone IIA.
Experimental Protocols
The following section details a typical experimental protocol for a pharmacokinetic study of this compound and its metabolites in rats, based on methodologies described in the cited literature.[6][7]
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Acclimatization: Rats are acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (12 hours) with free access to water before drug administration.
Drug Administration
-
Formulation: this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration.
-
Dosage: A common oral dose for pharmacokinetic studies in rats is 20 mg/kg.[7]
-
Administration: The drug suspension is administered via oral gavage.
Blood Sampling
-
Time Points: Blood samples (approximately 0.3 mL) are collected from the tail vein at various time points post-dosing, for example: 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Anticoagulant: Blood samples are collected in heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Plasma Sample Preparation
-
Protein Precipitation/Liquid-Liquid Extraction: To 100 µL of plasma, an internal standard (e.g., diazepam) is added, followed by a protein precipitation agent (e.g., acetonitrile) or an extraction solvent (e.g., ethyl acetate).[6]
-
Vortexing and Centrifugation: The mixture is vortexed for several minutes and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) is used.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Shim-pack VP-ODS) is commonly employed for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for the quantification of this compound, Tanshinone IIA, and the internal standard.
-
SRM Transitions:
-
This compound: m/z 297 → 251
-
Tanshinone IIA: m/z 295 → 277
-
Diazepam (IS): m/z 285 → 193
-
Signaling Pathways and Biological Activity
This compound and its primary metabolite, Tanshinone IIA, exert their pharmacological effects by modulating various signaling pathways.
This compound (CTS)
This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects through the regulation of several key signaling pathways.[4][8]
Caption: Signaling pathways modulated by this compound.
Studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in cancer cells by inhibiting the JAK2/STAT3 and PI3K/Akt signaling pathways.[9][10] It also exhibits anti-inflammatory properties by suppressing the NF-κB pathway.[8]
Tanshinone IIA (TSA)
As a major active metabolite of this compound, Tanshinone IIA shares some signaling targets with its parent compound but also has distinct effects.
Caption: Signaling pathways modulated by Tanshinone IIA.
Tanshinone IIA has well-documented cardioprotective and anti-cancer activities.[4] Its effects are often mediated through the regulation of the PI3K/Akt and MAPK signaling pathways.
Other Metabolites
Currently, there is limited information available on the specific signaling pathways modulated by other metabolites of this compound. Further research is needed to elucidate their biological activities and mechanisms of action to fully understand the overall pharmacological effects of this compound.
Experimental Workflow
The overall workflow for a comparative pharmacokinetic study of this compound and its metabolites is depicted below.
Caption: Workflow for a typical pharmacokinetic study.
References
- 1. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the coexisting diterpenoid tanshinones on the pharmacokinetics of this compound and tanshinone IIA in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charactering the metabolism of this compound by human P450 enzymes and uridine diphosphate glucuronosyltransferases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound and its metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of this compound and its active metabolite tanshinone IIA in plasma by liquid chromatography/tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the biological activity and pharmacology of this compound, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. This compound suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cryptotanshinone Versus Conventional Chemotherapy in Breast Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of cryptotanshinone (CPT), a natural compound derived from Salvia miltiorrhiza, and conventional chemotherapy agents, doxorubicin and paclitaxel, in preclinical breast cancer models. The information is compiled from various in vitro and in vivo studies to offer a comparative overview of their efficacy and mechanisms of action.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound, doxorubicin, and paclitaxel in various breast cancer cell lines, providing a direct comparison of their cytotoxic effects.
This compound: IC50 Values in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor (ER) Status | Progesterone Receptor (PR) Status | HER2 Status | IC50 (µM) |
| MCF-7 | Positive | Positive | Negative | ~5.1 - 12.2 |
| ZR-75-1 | Positive | Positive | Negative | ~15.8 |
| T47D | Positive | Positive | Negative | Not Reported |
| MDA-MB-231 | Negative | Negative | Negative | ~18.8 - 21.9 |
| MDA-MB-435 | Negative | Negative | Negative | ~17.9 - 19.3 |
| SK-BR-3 | Negative | Negative | Positive | Not Reported |
Conventional Chemotherapy: IC50 Values in Breast Cancer Cell Lines
Doxorubicin
| Cell Line | Estrogen Receptor (ER) Status | Progesterone Receptor (PR) Status | HER2 Status | IC50 (µM) |
| MCF-7 | Positive | Positive | Negative | ~0.58 - 8.3 |
| MDA-MB-231 | Negative | Negative | Negative | ~0.032 - 6.6 |
| T47D | Positive | Positive | Negative | Not Reported |
| ZR-75-1 | Positive | Positive | Negative | Not Reported |
| SK-BR-3 | Negative | Negative | Positive | Not Reported |
Paclitaxel
| Cell Line | Estrogen Receptor (ER) Status | Progesterone Receptor (PR) Status | HER2 Status | IC50 (µM) |
| MCF-7 | Positive | Positive | Negative | ~0.0025 - 0.0075 |
| MDA-MB-231 | Negative | Negative | Negative | ~0.0024 - 0.005 |
| T47D | Positive | Positive | Negative | Not Reported |
| ZR-75-1 | Positive | Positive | Negative | Not Reported |
| SK-BR-3 | Negative | Negative | Positive | Not Reported |
In Vivo Efficacy: Insights from Xenograft Models
Direct head-to-head in vivo studies providing quantitative tumor growth inhibition (TGI) percentages for this compound versus conventional chemotherapy are limited in the reviewed literature. However, existing studies provide valuable qualitative and synergistic insights.
One study investigating the in vivo efficacy of this compound in a mouse xenograft model using MCF-7 cells reported that CPT significantly inhibited tumor growth compared to a control group. When compared to paclitaxel (Taxol), the therapeutic effect of CPT was observed to be "minimally less than Taxol"[1]. This suggests that this compound possesses potent anti-tumor activity in vivo, comparable to a standard-of-care chemotherapeutic agent.
Furthermore, a separate study on triple-negative breast cancer (TNBC) using MDA-MB-231 xenografts demonstrated that a combination of a circularly permuted TRAIL (CPT) and doxorubicin resulted in significantly suppressed tumor growth compared to either agent alone[2]. While this was not a direct comparison with this compound, it highlights the potential for combination therapies to enhance the efficacy of conventional chemotherapy in aggressive breast cancer subtypes.
Further direct comparative studies with detailed quantitative analysis of tumor growth inhibition, body weight changes, and survival rates are warranted to fully elucidate the in vivo therapeutic potential of this compound relative to conventional chemotherapy.
Mechanisms of Action: Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways involved in breast cancer cell proliferation, survival, and metastasis.
Estrogen Receptor (ER) Signaling Pathway
In ER-positive breast cancer cells, this compound acts as a competitive inhibitor of estrogen binding to the estrogen receptor alpha (ERα). This disrupts the downstream signaling cascade that promotes tumor growth.
Caption: this compound competitively inhibits estrogen binding to ERα.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. In ER-positive cells, this inhibition can be mediated through its effects on ERα. In ER-negative cells, CPT can modulate this pathway through other mechanisms, such as the G-protein coupled estrogen receptor (GPER)[3][4].
Caption: CPT inhibits the PI3K/Akt/mTOR signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another important target of this compound. Specifically, CPT has been shown to upregulate the phosphorylation of JAK2 and STAT4, leading to the activation of cytotoxic CD4+ T cells and the release of perforin, which can directly kill tumor cells[1][3].
Caption: CPT activates the JAK2/STAT4 pathway in CD4+ T cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the studies cited in this guide.
Cell Viability Assays (MTT and CCK-8)
Cell viability assays are used to determine the number of viable cells in a culture after treatment with a compound. Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are colorimetric assays based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.
General Protocol:
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, doxorubicin, or paclitaxel for a specified period (typically 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well, and the plate is incubated for 4 hours. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
CCK-8 Assay: CCK-8 reagent is added to each well, and the plate is incubated for 1-4 hours.
-
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT and 450 nm for CCK-8).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
Caption: General workflow for cell viability assays.
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism. This typically involves implanting human cancer cells into immunocompromised mice.
General Protocol:
-
Cell Preparation: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to support tumor formation.
-
Tumor Implantation: The cell suspension is subcutaneously or orthotopically (into the mammary fat pad) injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers and calculated using the formula: (Length × Width²) / 2.
-
Compound Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The compounds (this compound or chemotherapy) are administered via a specific route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Tumor growth inhibition is calculated to assess the efficacy of the treatment.
Caption: General workflow for in vivo xenograft studies.
Conclusion
This compound demonstrates significant anti-cancer activity against a range of breast cancer cell lines, with particular efficacy in ER-positive models. Its mechanism of action involves the modulation of key signaling pathways that are crucial for breast cancer progression. While direct quantitative in vivo comparisons with conventional chemotherapy are still emerging, the available data suggests that this compound holds promise as a potential therapeutic agent, both as a standalone treatment and in combination with existing therapies. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Anticancer potential of this compound on breast cancer treatment; A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/AKT molecular pathway mediated by membrane estrogen receptor GPER accounts for this compound induced antiproliferative effect on breast cancer SKBR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces inhibition of breast tumor growth by cytotoxic CD4+ T cells through the JAK2/STAT4/ perforin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Intricacies: A Comparative Guide to Cryptotanshinone's Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of oncological research, the quest for potent and specific molecularly targeted agents is paramount. Cryptotanshinone (CT), a natural compound extracted from the roots of Salvia miltiorrhiza, has emerged as a promising multi-faceted agent, demonstrating significant anti-cancer properties. This guide provides a comprehensive cross-validation of this compound's mechanism of action, with a particular focus on its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) and the Androgen Receptor (AR) signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with other known inhibitors and detailing the experimental protocols for verification.
Abstract
This compound exerts its anti-neoplastic effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration. This guide synthesizes experimental data to compare the efficacy of this compound with other notable inhibitors of the STAT3 and Androgen Receptor pathways. While direct head-to-head comparative studies are limited, this document compiles and presents quantitative data from various studies to facilitate an objective assessment. Detailed experimental protocols for key validation assays are also provided to enable researchers to independently verify and expand upon these findings.
This compound as a STAT3 Inhibitor
The STAT3 signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many human cancers. This compound has been identified as a potent inhibitor of this pathway.
Mechanism of Action
This compound primarily targets the SH2 domain of STAT3, a crucial step for its dimerization and subsequent nuclear translocation. By inhibiting the phosphorylation of STAT3 at the Tyr705 residue, this compound effectively blocks its activation. This leads to the downregulation of various STAT3 target genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis.[1][2][3]
Comparative Efficacy with Other STAT3 Inhibitors
To provide a context for this compound's potency, the following table summarizes its half-maximal inhibitory concentration (IC50) in various cancer cell lines, alongside data for other well-characterized STAT3 inhibitors, Stattic and Niclosamide.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | DU145 (Prostate) | Cell-free | 4.6 | [4] |
| DU145 (Prostate) | Cell Growth | 7 | [4] | |
| MDA-MB-231 (Breast) | Cell Growth | 0.68 | [5] | |
| MDA-MB-468 (Breast) | Cell Growth | 0.86 | [5] | |
| K562 (Leukemia) | Apoptosis | ~10-20 | [6] | |
| Stattic | - | Cell-free | 5.1 | [7] |
| Niclosamide | DU145 (Prostate) | Cell Proliferation | 0.7 | [1] |
| DU145 (Prostate) | Colony Formation | 0.1 | [1] | |
| A2780cp20 (Ovarian) | Cell Proliferation | <2 | [8] |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time. This table is intended for comparative purposes based on available data.
Signaling Pathway Diagram
This compound as an Androgen Receptor (AR) Inhibitor
The Androgen Receptor is a key driver in the development and progression of prostate cancer. This compound has demonstrated efficacy in inhibiting AR signaling, presenting a potential therapeutic avenue for both androgen-dependent and castration-resistant prostate cancer.[9][10]
Mechanism of Action
This compound functions as a competitive antagonist of the Androgen Receptor. It has been shown to inhibit the nuclear translocation of AR, prevent its dimerization, and disrupt the formation of the AR-coregulator complex.[9][11] This multi-pronged attack on the AR signaling cascade leads to the downregulation of AR target genes such as Prostate-Specific Antigen (PSA).
Comparative Efficacy with Other AR Inhibitors
The following table provides a comparison of this compound with second-generation AR inhibitors, Enzalutamide and Apalutamide, based on available data.
| Compound | Cell Line | Assay Type | IC50 / Activity | Reference |
| This compound | LNCaP (Prostate) | Cell Growth | ~0.5 µM | [10] |
| CWR22Rv1 (Prostate) | Cell Growth | ~0.5 µM | [10] | |
| Enzalutamide | LNCaP (Prostate) | Cell Proliferation | - | [12] |
| - | AR Binding Affinity | 5-8x > Bicalutamide | [13] | |
| Apalutamide | - | AR Binding Affinity | 7-10x > Bicalutamide | [13] |
| - | AR Binding (IC50) | 16 nM | [11] |
Signaling Pathway Diagram
Experimental Protocols
To facilitate the validation and further investigation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Western Blot for STAT3 Phosphorylation
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or other inhibitors for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT3 signal to the total STAT3 signal.
Luciferase Reporter Assay for STAT3 Transcriptional Activity
Protocol:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Compound Treatment: After 24 hours, treat the cells with this compound or other inhibitors.
-
Cell Lysis and Luciferase Assay: After the desired treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Androgen Receptor (AR) Dimerization Assay
Protocol:
-
Cell Culture and Transfection: Utilize a cell line (e.g., HEK293T) and co-transfect with plasmids expressing AR fused to two different subunits of a reporter enzyme (e.g., NanoLuc Binary Technology).
-
Compound Treatment: Treat the cells with an AR agonist (e.g., DHT) in the presence or absence of this compound or other AR antagonists.
-
Luminescence Measurement: Measure the luminescence signal, which is generated only when the two AR subunits dimerize, bringing the reporter enzyme subunits into proximity.
-
Data Analysis: Quantify the inhibition of agonist-induced luminescence by the test compounds.
Co-Immunoprecipitation (Co-IP) for AR-Coregulator Interaction
Protocol:
-
Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP) and treat with DHT and/or this compound.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the AR.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-AR complex.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against a known AR coregulator (e.g., SRC-1).
Conclusion
This compound demonstrates significant inhibitory activity against both the STAT3 and Androgen Receptor signaling pathways, key drivers of tumorigenesis. The compiled data, while not from direct head-to-head studies, suggests that this compound's potency is comparable to other established inhibitors in various cancer cell lines. The detailed experimental protocols provided herein offer a robust framework for researchers to further elucidate and cross-validate the therapeutic potential of this promising natural compound. Future studies involving direct comparative analyses will be crucial for definitively positioning this compound within the landscape of targeted cancer therapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are provided as a general guide and may require optimization for specific experimental conditions.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A new synthetic derivative of this compound KYZ3 as STAT3 inhibitor for triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Suppresses Androgen Receptor-mediated Growth in Androgen Dependent and Castration Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses androgen receptor-mediated growth in androgen dependent and castration resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
A Head-to-Head Comparison of Cryptotanshinone and Tanshinone I: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Cryptotanshinone and Tanshinone I, two prominent lipophilic diterpenoids isolated from the medicinal herb Salvia miltiorrhiza (Danshen), have garnered significant attention for their diverse pharmacological activities. While both compounds share a common origin, their therapeutic efficacy can vary substantially depending on the pathological context. This guide provides an objective, data-driven comparison of this compound and Tanshinone I, focusing on their anti-proliferative and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Tanshinone I in various cancer cell lines and for anti-inflammatory activity, providing a clear comparison of their potency.
Table 1: Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | This compound (µM) | Tanshinone I (µM) | Reference |
| Rh30 | Rhabdomyosarcoma | ~5.1 | > 20 | [1] |
| DU145 | Prostate Cancer | ~3.5 | > 20 | [1] |
| B16 | Melanoma | 12.37 | Not Reported | [2] |
| B16BL6 | Melanoma | 8.65 | Not Reported | [2] |
| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h) | Not Reported | [3] |
| HeLa | Cervical Cancer | >25 | Not Reported | [4] |
| MCF-7 | Breast Cancer | >25 | Not Reported | [4] |
Note: The data indicates that this compound is significantly more potent than Tanshinone I in inhibiting the proliferation of rhabdomyosarcoma and certain prostate cancer cells. The efficacy of both compounds can be cell-type dependent.
Table 2: Anti-inflammatory Activity (IC50 in µM)
| Inflammatory Marker | Cell Line/Model | This compound (µM) | Tanshinone I (µM) | Reference |
| Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 1.5 | No significant inhibition | [5] |
Note: this compound demonstrates potent anti-inflammatory activity by inhibiting nitric oxide production, whereas Tanshinone I shows no significant effect in this assay.
Key Signaling Pathways
This compound and Tanshinone I exert their biological effects through the modulation of distinct intracellular signaling pathways.
This compound is a well-documented inhibitor of the STAT3 and PI3K/Akt/mTOR signaling pathways.[1][6][7] Inhibition of these pathways disrupts cancer cell proliferation, survival, and metabolism.
Tanshinone I has been shown to activate the JNK/ERK signaling pathway, which can lead to apoptosis in cancer cells.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of this compound and Tanshinone I.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.[1]
-
Compound Treatment: The following day, the cells are treated with various concentrations of this compound or Tanshinone I (e.g., 0-40 µM) for 24 to 48 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[4]
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of this compound and Tanshinone I on the phosphorylation status of key proteins in their respective signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the compounds for the desired time and concentrations. Subsequently, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[6][8]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-mTOR, mTOR, p-JNK, JNK, p-ERK, ERK) overnight at 4°C.[6][8]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of the compounds on protein activation.
Conclusion
This comparative guide demonstrates that while both this compound and Tanshinone I possess therapeutic potential, their efficacy and mechanisms of action are distinct. This compound appears to be a more potent anti-proliferative and anti-inflammatory agent in several tested models, primarily through the inhibition of the STAT3 and PI3K/Akt/mTOR pathways.[1][5] In contrast, Tanshinone I's anti-cancer effects are linked to the activation of the JNK/ERK signaling cascade.[8] This information is crucial for researchers and drug development professionals in selecting the appropriate compound for specific therapeutic applications and for designing further preclinical and clinical studies.
References
- 1. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways – ScienceOpen [scienceopen.com]
- 10. This compound Prevents the Binding of S6K1 to mTOR/Raptor Leading to the Suppression of mTORC1-S6K1 Signaling Activity and Neoplastic Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Cryptotanshinone Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Cryptotanshinone (CT), a natural compound derived from the root of Salvia miltiorrhiza, has garnered significant attention for its anticancer properties. While effective as a standalone agent, emerging research highlights its potent synergistic effects when combined with conventional chemotherapeutic drugs. This guide provides a comprehensive comparison of the synergistic interactions of this compound with Sorafenib, Doxorubicin, and Cisplatin across various cancer models, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with other anticancer drugs has been evaluated using various metrics, including cell viability, apoptosis rates, and the Combination Index (CI), calculated using the Chou-Talalay method, where a CI < 1 indicates synergy.
| Drug Combination | Cancer Type | Cell Line(s) | Key Synergistic Outcomes | Quantitative Data Highlights |
| This compound + Sorafenib | Liver Cancer | HepG2, Huh7 | Increased sensitivity of resistant cells, inhibition of proliferation, invasion, and migration.[1] | In Sorafenib-resistant cells, the combination markedly inhibited cell viability compared to Sorafenib alone.[1] The combination of a related compound, Tanshinone IIA, with Sorafenib in HepG2 cells showed a CI of 0.41, indicating strong synergy.[2] |
| This compound + Doxorubicin | Gastric Cancer | SGC7901, MKN45, HGC27 | Potentiation of antiproliferative effects and significant induction of apoptosis.[3] | While 15 µM of CT or 0.5 µg/ml of Doxorubicin (DOXO) alone had minimal effects on cell viability, their combination dramatically reduced it.[3] The combination also led to a significant increase in the cleavage of caspases-3, -7, -9, and PARP.[3] |
| This compound + Cisplatin | Lung Cancer | A549 (Cisplatin-resistant) | Reversal of cisplatin resistance, leading to increased cell death and apoptosis.[4] | The combination of CT and cisplatin significantly increased the apoptotic rate in cisplatin-resistant A549 cells compared to either drug alone.[5] A study on a related compound, Tanshinone IIA, with cisplatin in A549 cells reported CI values indicating synergy.[6] |
| This compound + Bortezomib | Multiple Myeloma | RPMI-8226 | Enhanced inhibition of proliferation and induction of apoptosis. | Bortezomib alone at 80 nmol/l induced 57.22% apoptosis compared to 8.28% in the control group. The synergistic combination with CT is expected to further increase this rate.[7] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other anticancer drugs are primarily attributed to its ability to modulate key signaling pathways, most notably the STAT3 pathway.
This compound and Sorafenib in Liver Cancer
This compound enhances the sensitivity of liver cancer cells to Sorafenib by inhibiting the STAT3 signaling pathway. This leads to the downregulation of Snail and a reversal of the epithelial-mesenchymal transition (EMT), thereby inhibiting cell invasion and migration.[1]
This compound and Doxorubicin in Gastric Cancer
In gastric cancer, this compound potentiates the antitumor effects of Doxorubicin by inhibiting STAT3 activity. This leads to the downregulation of anti-apoptotic proteins such as Bcl-xL, Mcl-1, survivin, and XIAP, thereby promoting apoptosis.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. This compound increases the sensitivity of liver cancer to sorafenib by inhibiting the STAT3/Snail/epithelial mesenchymal transition pathway [journal.hep.com.cn]
- 2. Synergistic antitumor effects of tanshinone IIA and sorafenib or its derivative SC-1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reverses Cisplatin Resistance of Human Lung Carcinoma A549 Cells through Down-Regulating Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinone IIA combined with cisplatin synergistically inhibits non‐small‐cell lung cancer in vitro and in vivo via down‐regulating the phosphatidylinositol 3‐kinase/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparative study of Cryptotanshinone's effects on different cancer types
An Essential Guide for Researchers in Oncology and Drug Development
Cryptotanshinone (CPT), a natural quinoid diterpene extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its therapeutic properties, particularly its potent anti-cancer activities.[1][2] This traditional Chinese medicine component has demonstrated a remarkable ability to inhibit tumor growth across a spectrum of cancers by targeting multiple critical signaling pathways.[3][4] This guide provides a comparative overview of CPT's effects on various cancer types, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for its efficacy. The data below summarizes the IC50 values of CPT against a diverse panel of human cancer cell lines, illustrating its broad-spectrum potential.
| Cancer Type | Cell Line | IC50 Value (µM) | Time (hours) | Reference |
| Prostate Cancer | DU145 | ~3.5 | - | [5] |
| DU145 | ~5.2 | - | [5] | |
| Rhabdomyosarcoma | Rh30 | ~5.1 | - | [5] |
| Rh30 | ~8.5 | - | [5] | |
| Ovarian Cancer | A2780 | 11.2 | 24 | [6] |
| A2780 | 11.39 | 24 | [7] | |
| A2780 | 8.49 | 48 | [7] | |
| Hey | 18.4 | 24 | [6] | |
| Leukemia | CCRF-CEM | 4.8 | - | [8] |
| CEM/ADR5000 | 5.0 | - | [8] |
Core Mechanisms of Action: A Multi-Target Approach
This compound exerts its anticancer effects through the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metabolism.[1] Its ability to act on multiple targets simultaneously contributes to its robust efficacy.
The primary mechanisms include:
-
Inhibition of STAT3 Signaling: CPT is widely identified as a potent inhibitor of the Signal Transducer and activator of Transcription 3 (STAT3) pathway.[6][9] It effectively suppresses the phosphorylation of STAT3 at Tyr705, preventing its nuclear translocation and transcriptional activity.[9] This leads to the downregulation of STAT3 target genes involved in cell proliferation (e.g., CyclinD1, c-myc) and survival (e.g., Bcl-2, Survivin).[9] This mechanism is prominent in renal cell carcinoma, pancreatic cancer, and tongue squamous cell carcinoma.[1][9]
-
Suppression of PI3K/Akt/mTOR Pathway: CPT targets the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[10] By inhibiting this pathway, CPT leads to cell cycle arrest, typically at the G0/G1 phase, and induces apoptosis.[5][10] This effect has been observed in breast, liver, colorectal, and lung cancers.[10] Downstream effects include reduced cyclin D1 expression and decreased phosphorylation of the retinoblastoma (Rb) protein.[5]
-
Induction of Apoptosis: CPT promotes programmed cell death by modulating the expression of apoptosis-related proteins. It upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[9][10] This triggers the mitochondrial apoptosis pathway, involving the cleavage and activation of Caspase-9 and Caspase-3.[1][9]
-
Cell Cycle Arrest: CPT can halt the cell cycle at different phases depending on the cancer type. In prostate and rhabdomyosarcoma cells, it induces a G0/G1 phase arrest.[2][5] In contrast, a G2/M phase arrest has been observed in gastric cancer and some leukemia cells.[1][8]
-
Inhibition of Cancer Metabolism: CPT has been shown to suppress glycolysis in cancer cells. In ovarian cancer, it inhibits glucose uptake and lactate production.[6] It can also downregulate the expression of key glycolytic enzymes like PKM2.[3][10]
Caption: this compound inhibits cancer progression by targeting the STAT3 and PI3K/Akt/mTOR pathways.
Caption: Downstream consequences of STAT3 inhibition by this compound in cancer cells.
Standardized Experimental Protocols
To ensure reproducibility and accurate comparison of results, standardized methodologies are critical. Below are outlines for key experiments used to evaluate the anticancer effects of this compound.
1. Cell Viability Assay (CCK-8 or MTT)
-
Objective: To determine the dose-dependent cytotoxic effect of CPT on cancer cells and calculate the IC50 value.
-
Methodology:
-
Seed cancer cells (e.g., A2780, DU145) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]
-
Treat the cells with a series of CPT concentrations (e.g., 0, 4, 8, 12, 16, 20 µM) for 24 or 48 hours.[7]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by CPT.
-
Methodology:
-
Treat cells with CPT at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
3. Western Blot Analysis
-
Objective: To detect changes in the expression and phosphorylation levels of key proteins in signaling pathways affected by CPT.
-
Methodology:
-
Treat cells with CPT for the specified time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Akt, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Standardized workflow for Western Blot analysis to probe protein expression changes.
Conclusion
This compound stands out as a promising natural compound for cancer therapy due to its multi-faceted mechanism of action. It consistently demonstrates the ability to inhibit proliferation, induce apoptosis, and arrest the cell cycle across a wide range of cancer types by suppressing critical oncogenic pathways like STAT3 and PI3K/Akt/mTOR.[1][9][10] While in vitro and in vivo studies are compelling, the progression of this compound into clinical trials is necessary to validate its therapeutic potential and safety profile in human patients.[2] Its role as a multi-target agent suggests it could be a valuable candidate for both monotherapy and combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. Frontiers | A Mini-Review of the Anticancer Properties of this compound: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 2. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer potential of this compound on breast cancer treatment; A narrative review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the Intervention Mechanism of this compound on Human A2780 Ovarian Cancer Cell Line Using GC-MS-Based Cellular Metabolomics [mdpi.com]
- 8. Anticancer activity of this compound on acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Safety Operating Guide
Navigating the Safe Disposal of Cryptotanshinone: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. Cryptotanshinone, a quinoid diterpene under investigation for various therapeutic properties, requires meticulous disposal procedures due to its inherent toxicity and environmental hazards.[1] This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Key Hazard and Regulatory Information
This compound is classified as a hazardous substance.[1] Understanding its specific dangers is the first step in safe handling and disposal. All disposal procedures should be in accordance with applicable regional, national, and local laws and regulations.
| Identifier | Classification & Code | Description |
| GHS Classification | Acute Toxicity - Oral 3 (H301) | Toxic if swallowed.[1] |
| Aquatic Acute 1 (H400) | Very toxic to aquatic life.[1] | |
| Aquatic Chronic 1 (H410) | Very toxic to aquatic life with long lasting effects.[1] | |
| UN Number | UN2811 | Toxic solid, organic, n.o.s. (this compound).[1] |
| Hazard Class | 6.1 | Toxic solids. |
| Packing Group | III |
Procedural Protocol for this compound Waste Disposal
This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste in a laboratory setting. This waste is considered hazardous and must not be disposed of in general waste or down the sink.[2]
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling: Always consult the Safety Data Sheet (SDS).
-
PPE Requirement: Wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.
2. Waste Segregation and Container Selection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with this compound.[2] Plastic containers are often preferred.[3]
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a tightly sealing lid.[2][4]
-
Types of Waste:
-
Solid Waste: This includes unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (gloves, etc.).
-
Liquid Waste: This includes solutions containing this compound. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with this compound must be placed in an approved, puncture-resistant sharps container labeled as hazardous waste.[5][6]
-
3. Labeling and Storage:
-
Proper Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".[4] Include the building and room number where the waste was generated.[4]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[3][4] The SAA should be a secure location, not in general traffic areas like hallways.[2]
-
Container Management: Keep the waste container tightly closed at all times, except when adding waste.[2][4]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3][7] Once a container is full, it must be removed from the SAA within three days.[4] Partially filled containers may remain in the SAA for up to one year.[4]
4. Disposal and Waste Pickup:
-
Do Not Treat in Lab: Do not attempt to neutralize or dispose of this compound waste through evaporation in a fume hood or by pouring it down the drain.[2][4]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste container.[3]
-
Documentation: Complete any required waste pickup forms or tags as per your institution's procedures. All generators of hazardous waste are required to notify waste disposal facilities of allowable disposal technologies.[8]
-
Final Disposal: The waste will be transported to an approved and licensed waste disposal facility for appropriate treatment and disposal, in compliance with all regulations.[3]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste from the point of generation to its final removal from the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vpr.tamu.edu [vpr.tamu.edu]
- 6. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
Personal protective equipment for handling Cryptotanshinone
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds like Cryptotanshinone is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to ensure a safe laboratory environment.
Hazard Identification
This compound is a bioactive compound that requires careful handling due to its potential health and environmental risks. It is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2]
Hazard Summary Table
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301 | Danger | Toxic if swallowed.[1][2] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400 | Warning | Very toxic to aquatic life.[1][2] |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410 | Warning | Very toxic to aquatic life with long lasting effects.[1][2] |
| Other Potential Hazards | May be harmful if inhaled or absorbed through the skin. May cause skin, eye, and respiratory tract irritation.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. Recommendations are based on established safety data for handling potent powdered chemical compounds.
Required PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should have a minimum thickness of 0.11 mm. | Provides a robust barrier against dermal absorption. Double-gloving minimizes exposure risk if the outer glove is breached.[4] Powder-free gloves prevent the aerosolization of powder that may have absorbed the compound.[4] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination. The design ensures maximum coverage and prevents accidental contact.[5] |
| Eye & Face Protection | Tight-sealing safety goggles and a full-face shield. | Protects eyes and face from airborne particles and potential splashes of this compound, especially when handling the solid form or preparing solutions. |
| Respiratory Protection | For handling the powder, a NIOSH-approved N99/P100 filtering facepiece respirator or a powered air-purifying respirator (PAPR) is required. | Prevents inhalation of fine particles, which is a primary exposure route for powdered chemicals. Work should be performed in a certified chemical fume hood or ventilated enclosure.[3] |
Safe Handling Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following diagram and procedural steps outline the essential process from preparation to disposal.
Caption: Workflow for safely handling this compound.
Operational Protocol:
-
Preparation:
-
Work exclusively within a certified chemical fume hood or other ventilated enclosure to control dust and aerosols.[3]
-
Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is inside the hood.
-
Prepare a designated hazardous waste container for all contaminated disposables.
-
-
Donning PPE:
-
Put on the lab gown, ensuring it is fully secured.
-
Don the appropriate respirator and ensure a proper fit.
-
Put on safety goggles and the inner pair of nitrile gloves.
-
Finally, don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
-
Handling this compound:
-
Handle the solid powder with care to avoid creating dust.[3]
-
Use appropriate tools (e.g., a chemical spatula) for transfers.
-
Clean any spills immediately with appropriate methods (do not dry sweep).
-
-
Decontamination & Doffing PPE:
-
After handling is complete, decontaminate the work surface and any equipment used.
-
Remove the outer gloves first and dispose of them in the designated waste container.
-
Proceed to remove the gown, face shield/goggles, and respirator.
-
Remove the inner gloves last, peeling them off from the cuff and turning them inside out to contain any residual contamination.[4]
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh paper, and any other disposable items. Place these immediately into a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions must be disposed of according to institutional and local environmental regulations. Do not pour down the drain.[2][3] Avoid release to the environment.[3]
-
Container Disposal: The empty container should be disposed of in an approved waste disposal plant.[3]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| If Swallowed | Do NOT induce vomiting. Immediately call a Poison Control Center or physician for treatment advice. Rinse mouth with water.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| If Inhaled | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
